(1R,2S)-2-aminocyclohexanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-RIHPBJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190792-72-4, 6936-47-6 | |
| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-Aminocyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride: A Chiral Building Block in Asymmetric Synthesis
CAS Number: 190792-72-4 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol
Abstract
(1R,2S)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its rigid cyclohexane backbone and defined stereochemistry make it an important precursor for the synthesis of chiral ligands, auxiliaries, and biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via enzymatic kinetic resolution, and its application in the development of targeted therapeutics, specifically as a key component of Spleen Tyrosine Kinase (SYK) inhibitors.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Optical Purity | ≥97% (enantiomeric excess) | |
| Form | Powder |
Synthesis via Enzymatic Kinetic Resolution
The enantiomerically pure (1R,2S)-2-aminocyclohexanol is most effectively prepared through the enzymatic kinetic resolution of racemic cis-2-aminocyclohexanol. This method leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired isomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-cis-2-Aminocyclohexanol
This protocol is based on established methodologies for the enzymatic resolution of cyclic amino alcohols.[4][5]
Materials:
-
Racemic cis-2-aminocyclohexanol
-
Lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435, or Pseudomonas cepacia lipase)[4][5]
-
Acylating agent (e.g., vinyl acetate, 2,2,2-trifluoroethyl butanoate)[4][5]
-
Anhydrous organic solvent (e.g., diethyl ether, diisopropyl ether, or a mixture of tert-butyl methyl ether and tert-amyl alcohol)[4][5]
-
Buffer solution (e.g., phosphate buffer, pH 7) for workup
-
Hydrochloric acid (e.g., 1 M aqueous solution or HCl in a suitable organic solvent)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Enzyme Immobilization (if necessary): If using a non-immobilized lipase, it may be beneficial to immobilize it on a suitable support to improve stability and facilitate recovery.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve racemic cis-2-aminocyclohexanol in the chosen anhydrous organic solvent.
-
Enzyme Addition: Add the lipase to the reaction mixture. The enzyme loading will need to be optimized but is typically in the range of 10-50 mg of enzyme per mmol of substrate.
-
Acylation: Add the acylating agent to the mixture. Vinyl acetate is a common choice due to the irreversible nature of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amino alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted starting material and the acylated product.
-
Workup:
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted (1R,2S)-2-aminocyclohexanol can be separated by column chromatography.
-
Alternatively, an acid-base extraction can be employed. Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution to extract the unreacted amine. The acylated product will remain in the organic layer.
-
-
Deprotection (if necessary): The acylated (1S,2R)-enantiomer can be hydrolyzed back to the amino alcohol if that enantiomer is also desired.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified (1R,2S)-2-aminocyclohexanol in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.
Below is a DOT script for the general workflow of the enzymatic resolution process.
Applications in Asymmetric Synthesis and Drug Development
This compound is a cornerstone for the synthesis of a wide array of chiral molecules.[3] Its utility stems from the ability to introduce a specific stereochemical configuration into a target molecule, which is crucial for achieving desired biological activity.[1]
Synthesis of Chiral Ligands for Asymmetric Catalysis
The amino and hydroxyl groups of (1R,2S)-2-aminocyclohexanol provide convenient handles for the construction of various types of chiral ligands, such as those used in asymmetric hydrogenation, alkylation, and other carbon-carbon bond-forming reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction.
A general workflow for the synthesis of a chiral ligand from this compound is depicted below.
Role in the Development of Spleen Tyrosine Kinase (SYK) Inhibitors
A significant application of (1R,2S)-2-aminocyclohexanol is in the synthesis of inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immunoreceptors, making it a therapeutic target for autoimmune and inflammatory diseases.[6][7]
A novel, orally bioavailable SYK inhibitor, designated RO9021, incorporates the (1R,2S)-2-aminocyclohexylamino moiety.[6] The precise stereochemistry provided by the (1R,2S)-2-aminocyclohexanol building block is critical for the inhibitor's potency and selectivity.
The general structure of RO9021 is 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[6]
The development of such inhibitors involves a multi-step synthetic sequence where the chiral amine is introduced through nucleophilic substitution.
Signaling Pathway of SYK Inhibition:
SYK is a key mediator in the signaling cascades of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on mast cells, macrophages, and other immune cells.[6] Upon receptor activation, SYK is recruited to the receptor complex and becomes phosphorylated, initiating a downstream signaling cascade that leads to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
SYK inhibitors like those derived from (1R,2S)-2-aminocyclohexanol act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.[6] This effectively blocks the signaling cascade and mitigates the inflammatory response.
The following diagram illustrates the simplified signaling pathway and the point of intervention by a SYK inhibitor.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chiral building block of significant importance in asymmetric synthesis. Its ready availability through efficient enzymatic resolution methods, combined with its versatile chemical functionality, has made it a valuable tool for chemists in academia and industry. Its role in the development of potent and selective kinase inhibitors, such as those targeting SYK, highlights its contribution to the advancement of modern medicine. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this important chiral molecule in their work.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
An In-depth Technical Guide to the Synthesis and Characterization of (1R,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1R,2S)-2-aminocyclohexanol hydrochloride, a valuable chiral building block in organic and medicinal chemistry.[1] The cis configuration of the amino and hydroxyl groups on the cyclohexane ring imparts unique stereochemical properties that are instrumental in asymmetric synthesis and the development of chiral catalysts.[1] This document details the synthetic pathway from cyclohexene oxide, including the critical chiral resolution step, and outlines the analytical methods for its thorough characterization.
Synthesis
The synthesis of enantiomerically pure this compound is most effectively achieved through a three-step process. This process begins with the synthesis of racemic cis-2-aminocyclohexanol, followed by chiral resolution to isolate the desired (1R,2S)-enantiomer, and concludes with the formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of Racemic cis-2-Aminocyclohexanol
This procedure outlines the ring-opening of cyclohexene oxide with ammonia to produce a mixture of cis- and trans-2-aminocyclohexanol.
-
Materials: Cyclohexene oxide, 28% aqueous ammonia solution, toluene.
-
Procedure:
-
In a high-pressure autoclave, combine cyclohexene oxide (1 mol) and a 28% aqueous ammonia solution (10 mol).
-
Heat the mixture to 60-65°C and stir for 4 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess ammonia and water.
-
Add toluene to the concentrate and perform azeotropic distillation to remove residual water.
-
The resulting crude product is a mixture of cis- and trans-2-aminocyclohexanol, which can be purified by distillation or used directly in the next step. The cis isomer is the target for resolution.
-
Step 2: Chiral Resolution of (±)-cis-2-Aminocyclohexanol
This protocol uses L-(+)-tartaric acid as a resolving agent to selectively crystallize the diastereomeric salt of the (1R,2S)-enantiomer.
-
Materials: Racemic cis-2-aminocyclohexanol, L-(+)-tartaric acid, methanol, diethyl ether, 10% aqueous sodium hydroxide solution, dichloromethane.
-
Procedure:
-
Dissolve racemic cis-2-aminocyclohexanol (1 mol) in warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (1 mol) in warm methanol.
-
Slowly add the tartaric acid solution to the aminocyclohexanol solution with stirring.
-
Allow the mixture to cool to room temperature and then chill in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals of (1R,2S)-2-aminocyclohexanol-L-tartrate by vacuum filtration and wash with cold diethyl ether.
-
To isolate the free base, dissolve the collected salt in water and basify to a pH > 10 with a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2S)-2-aminocyclohexanol as a solid.
-
Step 3: Formation of this compound
This final step converts the enantiomerically pure free base into its stable hydrochloride salt.
-
Materials: (1R,2S)-2-aminocyclohexanol, concentrated hydrochloric acid, isopropanol, diethyl ether.
-
Procedure:
-
Dissolve the purified (1R,2S)-2-aminocyclohexanol in isopropanol.
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization
The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its identity, purity, and stereochemistry.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [3][4] |
| Molecular Weight | 151.63 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 65°C (for the free base) | [1] |
| CAS Number | 190792-72-4 | [3][5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. The hydrochloride salt is typically analyzed in D₂O or DMSO-d₆.
¹H NMR Data (Predicted, in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.8 - 3.9 | m | H-1 (CH-OH) |
| ~3.2 - 3.3 | m | H-2 (CH-NH₃⁺) |
| ~1.2 - 2.1 | m | Cyclohexyl H's |
¹³C NMR Data (Predicted, in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~70 - 75 | C-1 (CH-OH) |
| ~55 - 60 | C-2 (CH-NH₃⁺) |
| ~20 - 35 | C-3, C-4, C-5, C-6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3200 - 3000 | Strong, Broad | N-H stretch (ammonium salt) |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| ~1600 | Medium | N-H bend (ammonium salt) |
| 1300 - 1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The analysis is performed on the free base, (1R,2S)-2-aminocyclohexanol.
| m/z | Putative Fragment Identity |
| 115 | [M]⁺ (Molecular ion) |
| 98 | [M - NH₃]⁺ |
| 97 | [M - H₂O]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Procedure: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. Process the data to determine chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an ATR accessory.
-
Procedure: Record the spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS)
-
Instrument: Mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation: For GC-MS analysis, the hydrochloride salt is typically analyzed as its more volatile free base. Dissolve the sample in a suitable solvent like methanol.
-
Procedure: Inject the sample into the GC-MS system. The mass spectrum of the free base will show the molecular ion peak and characteristic fragment ions.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the enantiomeric excess (e.e.) of the final product.
-
Instrument: HPLC system with a chiral stationary phase column (e.g., Chiralpak®).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector.
-
Calculate the enantiomeric excess by comparing the peak areas of the two enantiomers.
-
References
- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 5. This compound|lookchem [lookchem.com]
Spectroscopic Data and Experimental Protocols for (1R,2S)-2-Aminocyclohexanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-aminocyclohexanol hydrochloride, a chiral building block crucial in pharmaceutical development and organic synthesis. While a complete, publicly available dataset for the hydrochloride salt remains elusive in aggregated databases, this guide synthesizes available information for related structures and outlines the standard experimental protocols for acquiring the necessary spectroscopic data.
Spectroscopic Data
To assist researchers, the following tables provide predicted data and data from the closely related free base, cis-2-aminocyclohexanol. These values can serve as a reference for the analysis of experimentally obtained spectra of the hydrochloride salt. It is important to note that the protonation of the amine group in the hydrochloride salt will lead to downfield shifts of adjacent protons and carbons in the NMR spectra.
Table 1: ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) for Hydrochloride Salt | Reported Chemical Shift (ppm) for cis-2-Aminocyclohexanol (Free Base) | Multiplicity | Coupling Constants (Hz) |
| H1 (CH-OH) | ~3.8 - 4.0 | 3.16 | m | - |
| H2 (CH-NH₃⁺) | ~3.2 - 3.4 | 2.52 | m | - |
| Cyclohexyl H | ~1.2 - 2.2 | 1.1 - 2.0 | m | - |
| OH | Variable | Variable | br s | - |
| NH₃⁺ | Variable | - | br s | - |
| Predicted values are based on the expected deshielding effect of the ammonium group. Actual values must be determined experimentally. | ||||
| **Data for the free base is indicative and will differ from the hydrochloride salt. |
Table 2: ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) for Hydrochloride Salt * |
| C1 (CH-OH) | ~70 - 75 |
| C2 (CH-NH₃⁺) | ~55 - 60 |
| C3, C6 | ~30 - 35 |
| C4, C5 | ~20 - 25 |
| Predicted values based on typical shifts for similar structures. Experimental verification is required. |
Table 3: IR Spectral Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (Ammonium) | 1500 - 1650 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
| A product specification sheet for cis-2-aminocyclohexanol hydrochloride confirms that the infrared spectrum conforms to its structure, though the actual spectrum is not provided.[1] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a standard 5 mm NMR tube. D₂O is often a good choice for hydrochloride salts due to their solubility.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to the specific solvent used.
-
Acquire a ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Pellet Formation:
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O) present in the molecule.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Spectroscopic analysis workflow.
This guide serves as a foundational resource for researchers working with this compound. While direct spectroscopic data is limited in the public domain, the provided information on related compounds and detailed experimental protocols will enable scientists to confidently acquire and interpret the necessary data for their research and development activities.
References
In-Depth Technical Guide on (1R,2S)-2-aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral organic compound of significant interest in synthetic and medicinal chemistry. It serves as a valuable building block for the synthesis of complex molecules and pharmaceuticals due to its specific stereochemistry.[1][2] This technical guide provides a summary of its known properties and outlines a detailed, generalized protocol for the determination of its crystal structure by single-crystal X-ray diffraction, a critical step in drug development for understanding solid-state properties and molecular conformation. While a specific, publicly available crystal structure determination for this compound could not be located in the existing literature or crystallographic databases, this guide offers the necessary procedural information for researchers to carry out such an analysis.
Introduction
(1R,2S)-2-aminocyclohexanol is the cis-stereoisomer of 2-aminocyclohexanol, meaning the amino and hydroxyl groups are on the same side of the cyclohexane ring.[1] This specific spatial arrangement allows for intramolecular hydrogen bonding, which influences its chemical reactivity and physical properties.[2] The hydrochloride salt is a common form for improving the compound's stability and solubility.[3][4] Understanding the precise three-dimensional structure of this molecule in its crystalline form is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [5][6] |
| Molecular Weight | 151.63 g/mol | [3][6] |
| CAS Number | 190792-72-4 | [3][5] |
| Appearance | White crystalline solid | [4] |
| Chirality | (1R,2S) | [1] |
| Synonyms | cis-2-Aminocyclohexanol hydrochloride | [3][6] |
Stereoisomerism of 2-Aminocyclohexanol
The relationship between the different stereoisomers of 2-aminocyclohexanol is a key aspect of its chemistry. The diagram below illustrates the relationship between the enantiomers and diastereomers of this compound.
Caption: Stereochemical relationships of 2-aminocyclohexanol isomers.
Experimental Protocol for Crystal Structure Determination
The following is a generalized, yet detailed, protocol for the determination of the crystal structure of a small organic molecule such as this compound.
Crystallization
The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
-
Materials and Reagents:
-
This compound (high purity)
-
A selection of solvents for solubility screening (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof)
-
Small glass vials or test tubes
-
Microscope for crystal inspection
-
-
Procedure:
-
Solubility Screening: Determine the solubility of the compound in a range of solvents at room temperature and at elevated temperatures. An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at a higher temperature.
-
Crystal Growth Methods:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in solubility can promote the growth of single crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which they are insoluble and then allow them to air dry or dry under a gentle stream of inert gas.
-
Single-Crystal X-ray Diffraction Data Collection
-
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Cryo-cooling system (e.g., liquid nitrogen stream)
-
-
Procedure:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryo-protectant (if necessary) and a cryo-loop.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles and recording the diffraction pattern at each step.
-
-
Structure Solution and Refinement
-
Software:
-
Data processing software (e.g., CrysAlisPro, SAINT)
-
Structure solution software (e.g., SHELXT, SIR)
-
Structure refinement software (e.g., SHELXL, Olex2)
-
-
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for Lorentz and polarization effects, and for absorption.
-
Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm. Locate and add hydrogen atoms to the model.
-
Validation: Assess the quality of the final crystal structure model using various metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
References
- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 2. (1R,2S)-2-Aminocyclohexanol [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Routes of Enantiopure (1R,2S)-2-Aminocyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enantiopure (1R,2S)-2-aminocyclohexanol is a valuable chiral building block in organic and medicinal chemistry. Its vicinal amino and hydroxyl functional groups on a cyclohexane scaffold provide a rigid and stereochemically defined structure crucial for the synthesis of complex molecules and pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, along with detailed experimental protocols for its synthesis, catering to the needs of researchers and professionals in drug development.
Commercial Availability
(1R,2S)-2-aminocyclohexanol and its hydrochloride salt are available from several chemical suppliers in varying quantities and purities. The hydrochloride salt is often preferred for its increased stability and ease of handling. Below is a summary of representative commercial offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Smolecule | (1R,2S)-2-aminocyclohexanol | 931-15-7 | Not Specified | Inquire |
| BenchChem | (1R,2S)-2-Aminocyclohexanol | 260065-86-9 | Research Grade | Inquire |
| LookChem | (1R,2S)-2-aminocyclohexanol | 260065-86-9 | Not Specified | Inquire |
| ChemicalBook | (1R,2S)-2-aminocyclohexanol | 260065-86-9 | Not Specified | Inquire |
| Sigma-Aldrich | (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | 190792-72-4 | ≥97% (GC) | 100mg, 500mg (Discontinued) |
| SynQuest Labs | (1R,2S)-2-Aminocyclohexanol hydrochloride | 190792-72-4 | Not Specified | 1g, 5g, 10g |
| Matrix Scientific | This compound | 190792-72-4 | 95+% | 500mg, 1g |
| TRC | (1R,2S)-2-Aminocyclohexanolhydrochloride | 190792-72-4 | Not Specified | 500mg |
Synthetic Methodologies
The preparation of enantiopure (1R,2S)-2-aminocyclohexanol can be achieved through several synthetic strategies. The most common approaches involve the synthesis of the racemic cis-2-aminocyclohexanol followed by chiral resolution, or an asymmetric synthesis starting from an achiral precursor like cyclohexene.
Synthesis of Racemic cis-2-Aminocyclohexanol
A common precursor for chiral resolution is the racemic mixture of cis-2-aminocyclohexanol. A typical synthesis starts from cyclohexene.
Experimental Protocol: Synthesis from Cyclohexene
This synthesis involves a three-step process: cyclization, ring-opening, and hydrolysis.
-
Step 1: Cyclization of Cyclohexene
-
To a solution of cyclohexene in a suitable solvent such as dichloromethane, a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is added in the presence of a catalyst.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0-90 °C) to form a halonium intermediate.
-
A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is then added to facilitate the intramolecular cyclization to form an aziridine intermediate.[1]
-
-
Step 2: Ring-Opening of the Aziridine
-
The aziridine intermediate is then subjected to a ring-opening reaction. This is typically achieved by reacting it with an alcohol, such as methanol, in the presence of a catalyst.[1] This results in the formation of a 2-alkoxycyclohexylamine derivative.
-
-
Step 3: Hydrolysis to Racemic cis-2-Aminocyclohexanol
-
The resulting 2-alkoxycyclohexylamine is hydrolyzed under acidic conditions to cleave the alkoxy group, yielding racemic cis-2-aminocyclohexanol.
-
Chiral Resolution of Racemic cis-2-Aminocyclohexanol
The separation of the enantiomers of racemic cis-2-aminocyclohexanol is a critical step to obtain the desired (1R,2S) enantiomer. This is commonly achieved through the formation of diastereomeric salts using a chiral resolving agent.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Step 1: Salt Formation
-
The racemic cis-2-aminocyclohexanol is dissolved in a suitable solvent, such as ethanol.
-
A solution of a chiral resolving agent, for example, L-(+)-tartaric acid or a derivative like L-dibenzoyltartaric acid (L-DBTA), in the same solvent is added to the racemic amine solution.[1] The molar ratio of the resolving agent to the racemate is typically around 0.5:1.[1]
-
-
Step 2: Fractional Crystallization
-
The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The diastereomers will have different solubilities, leading to the preferential precipitation of the less soluble salt.
-
The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
-
Step 3: Liberation of the Enantiopure Amine
-
The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide or potassium hydroxide, to neutralize the chiral acid and liberate the free enantiopure amine.[1]
-
The pH of the aqueous solution is adjusted to be basic (pH 10-12).[1]
-
The free amine is then extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiopure (1R,2S)-2-aminocyclohexanol.
-
Alternatively, for the hydrochloride salt, after acidification, the water can be removed, and the product recrystallized from a suitable solvent like ethanol.[1]
-
Asymmetric Synthesis from Cyclohexene Oxide
An alternative to chiral resolution is the direct asymmetric synthesis from an achiral starting material. A notable method involves the enantioselective ring-opening of meso-cyclohexene oxide.
Experimental Protocol: Asymmetric Aminolysis of Cyclohexene Oxide
-
Step 1: Synthesis of Cyclohexene Oxide
-
Cyclohexene oxide can be prepared by the epoxidation of cyclohexene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
-
-
Step 2: Enantioselective Ring-Opening
-
The meso-cyclohexene oxide is subjected to an enantioselective ring-opening reaction with a nitrogen nucleophile in the presence of a chiral catalyst.
-
For instance, a chiral (salen)Co(III) complex can catalyze the addition of a carbamate, such as phenyl carbamate, to cyclohexene oxide with high enantioselectivity.[2]
-
The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
-
Step 3: Deprotection
-
The resulting carbamate-protected amino alcohol is then deprotected under basic conditions to yield the enantiopure trans-2-aminocyclohexanol. It is important to note that this particular protocol yields the trans isomer. For the cis isomer, alternative synthetic strategies would be required.
-
Role in Biochemical Pathways and Experimental Workflows
(1R,2S)-2-aminocyclohexanol is known to interact with certain biological systems. For example, it is involved with type II polyketide synthase-like enzymes in the biosynthetic pathway of cispentacin, a nonproteinogenic amino acid.
The synthetic routes described above can be visualized as experimental workflows, providing a clear overview of the process from starting materials to the final product.
Visualizations of Pathways and Workflows
References
The Advent of Chirality: A Technical Guide to the Discovery and History of 1,2-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-amino alcohols are a cornerstone of modern organic synthesis and medicinal chemistry. Their ubiquitous presence in natural products, pharmaceuticals, and as powerful catalysts and chiral auxiliaries underscores their significance. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for accessing these vital chiral building blocks, from early resolutions of natural products to the sophisticated catalytic asymmetric methods that define contemporary synthesis.
A Historical Odyssey: From Racemic Mixtures to Asymmetric Mastery
The story of chiral 1,2-amino alcohols is intrinsically linked to the very dawn of stereochemistry and the quest for enantiomerically pure compounds. The journey begins with the isolation and synthesis of naturally occurring amino alcohols, which were initially obtained as racemic mixtures.
One of the earliest and most significant milestones was the isolation and characterization of adrenaline (epinephrine). In 1901, Jōkichi Takamine successfully isolated the hormone, and its structure was elucidated shortly after.[1][2] The first chemical synthesis of adrenaline was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[1][3] However, this early synthesis produced a racemic mixture, and it was observed that the synthetic product had only about half the physiological activity of the natural hormone, correctly implying that only one enantiomer was biologically active.[4] This finding was a crucial early demonstration of the profound impact of chirality on biological function.
Similarly, the history of ephedrine, another prominent 1,2-amino alcohol, dates back thousands of years in traditional Chinese medicine from the Ephedra plant.[5][6] The pure alkaloid was first isolated in 1885.[6] Early synthetic routes also yielded racemic mixtures, and classical resolution techniques were employed to separate the desired stereoisomers. These classical methods typically involved the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, followed by fractional crystallization.
The development of asymmetric synthesis provided a more elegant and efficient solution to obtaining enantiomerically pure 1,2-amino alcohols. The timeline below highlights some of the pivotal moments in this journey.
Modern Marvels: Catalytic Asymmetric Synthesis
The latter half of the 20th century witnessed a paradigm shift with the advent of catalytic asymmetric reactions. These methods offered the potential to generate chiral 1,2-amino alcohols with high enantioselectivity directly from prochiral starting materials, bypassing the often tedious and less efficient classical resolution techniques.
Sharpless Asymmetric Aminohydroxylation
A landmark achievement in this field was the development of the Sharpless Asymmetric Aminohydroxylation (AA) in 1996. This powerful reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve the syn-selective addition of an amino and a hydroxyl group across a double bond. The choice of ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition, allowing for the synthesis of either enantiomer of the desired 1,2-amino alcohol.
Corey-Bakshi-Shibata (CBS) Reduction
Another cornerstone of asymmetric synthesis is the Corey-Bakshi-Shibata (CBS) reduction, first reported in 1987. This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to effect the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8][9] By reducing α-amino ketones, the CBS reduction provides a highly efficient route to chiral 1,2-amino alcohols with excellent enantioselectivity.
Quantitative Data Summary
The following tables summarize the performance of key asymmetric methods for the synthesis of chiral 1,2-amino alcohols, highlighting the high yields and enantioselectivities achievable.
Table 1: Sharpless Asymmetric Aminohydroxylation of Various Olefins
| Olefin Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | ee (%) |
| Styrene | Chloramine-T | (DHQ)₂PHAL | 95 | 99 |
| (E)-Stilbene | Chloramine-T | (DHQD)₂PHAL | 92 | 98 |
| 1-Decene | Chloramine-T | (DHQ)₂PHAL | 85 | 96 |
| Methyl Cinnamate | Chloramine-T | (DHQD)₂PHAL | 90 | 99 |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of α-Amino Ketones
| α-Amino Ketone Substrate | Catalyst | Yield (%) | ee (%) |
| 2-Aminoacetophenone | (S)-Me-CBS | 98 | >99 |
| 1-Amino-3,3-dimethyl-2-butanone | (R)-Me-CBS | 95 | 98 |
| 2-(Benzylamino)acetophenone | (S)-Me-CBS | 92 | 97 |
| 3-Amino-1-phenyl-1-propanone | (R)-Me-CBS | 94 | 99 |
Experimental Protocols
Sharpless Asymmetric Aminohydroxylation of Styrene
Materials:
-
Styrene
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
Chloramine-T trihydrate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Sodium sulfite
Procedure:
-
To a stirred solution of (DHQ)₂PHAL (0.156 g, 0.2 mmol) and potassium osmate(VI) dihydrate (0.074 g, 0.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added chloramine-T trihydrate (2.82 g, 10 mmol).
-
The mixture is stirred at room temperature until the osmate has dissolved, resulting in a clear, orange solution.
-
Styrene (1.04 g, 10 mmol) is added, and the reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction is quenched by the addition of sodium sulfite (1.26 g, 10 mmol).
-
The mixture is stirred for an additional 30 minutes, and then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,2-amino alcohol.
Corey-Bakshi-Shibata (CBS) Reduction of 2-Aminoacetophenone
Materials:
-
2-Aminoacetophenone hydrochloride
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether
Procedure:
-
A solution of 2-aminoacetophenone hydrochloride (1.71 g, 10 mmol) in anhydrous THF (20 mL) is cooled to 0 °C.
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1 mL, 1 mmol) is added dropwise to the stirred solution.
-
Borane-tetrahydrofuran complex (1 M in THF, 12 mL, 12 mmol) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of methanol (5 mL) at 0 °C.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (20 mL).
-
The aqueous layer is basified with 1 M NaOH to pH > 12 and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral 1,2-amino alcohol.
Signaling Pathways and Logical Relationships
The significance of chiral 1,2-amino alcohols is profoundly evident in their role as precursors to neurotransmitters and hormones that modulate critical signaling pathways. For instance, the biosynthesis of adrenaline from the amino acid L-tyrosine involves a series of enzymatic steps that generate chiral 1,2-amino alcohol intermediates.
Conclusion
The journey of chiral 1,2-amino alcohols from their initial discovery in natural sources to their efficient and highly selective synthesis through modern catalytic methods represents a remarkable chapter in the history of organic chemistry. The development of powerful asymmetric reactions has not only provided access to a vast array of enantiomerically pure compounds but has also profoundly impacted the fields of drug discovery and materials science. The continued innovation in this area promises to deliver even more sophisticated and sustainable methods for the synthesis of these invaluable chiral building blocks, paving the way for future scientific advancements.
References
- 1. Adrenaline - Wikipedia [en.wikipedia.org]
- 2. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]
- 3. acs.org [acs.org]
- 4. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Solubility of (1R,2S)-2-aminocyclohexanol Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (1R,2S)-2-aminocyclohexanol hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility trends for analogous compounds, namely amine hydrochlorides, and presents a comprehensive experimental protocol for determining the precise solubility of the target compound.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property in drug development, influencing bioavailability, formulation, and purification processes. For amine hydrochloride salts such as this compound, solubility is governed by the equilibrium between the solid crystalline form and the dissolved state in a given solvent. The presence of the charged ammonium group and the chloride counter-ion renders the molecule highly polar.[1] Consequently, its solubility is expected to be significantly influenced by the polarity of the solvent.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The high polarity and hydrogen bonding capacity of these solvents effectively solvate the charged ammonium and chloride ions.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions, though generally less effectively than protic solvents.[4] |
| Less Polar | Dichloromethane (DCM), Chloroform | Low to Moderate | The lower polarity of these solvents results in poorer solvation of the ionic salt.[1] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The non-polar nature of these solvents cannot overcome the lattice energy of the ionic solid.[1] |
| Acidified | 1N Acetic Acid in Methanol | Potentially High | The acidic environment can suppress the formation of the less soluble free base and the polar solvent aids in dissolution. A related compound, trans-2-aminocyclohexanol hydrochloride, is reported to be soluble at 25 mg/mL in this mixture. |
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This protocol outlines the steps to accurately measure the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[6][7] The time required for equilibration may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To completely separate the solid from the liquid phase, centrifuge the vials at a high speed.[5]
-
Alternatively, filter the supernatant through a syringe filter that is compatible with the organic solvent.[8]
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or UV spectroscopy.[8] A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, a strong qualitative understanding can be derived from the behavior of similar amine hydrochloride compounds. For drug development professionals requiring precise data, the provided experimental protocol based on the shake-flask method offers a robust and reliable approach to determining the solubility in any organic solvent of interest. Accurate solubility data is fundamental for informed decisions in formulation development, process chemistry, and analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 4. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Guide: Physicochemical Properties of (1R,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a valuable building block in organic and medicinal chemistry.[1][2][3] Its stereospecific structure makes it a key intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[1][3] This technical guide provides a comprehensive overview of the known physical constants of this compound, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Physical Constants
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | cis-(1R,2S)-2-Aminocyclohexanol hydrochloride, (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | [5][6] |
| CAS Number | 190792-72-4, 6936-47-6 | [2][4][5][7][8] |
| Molecular Formula | C₆H₁₃NO·HCl | [4][6] |
| Molecular Weight | 151.63 g/mol | [4][6] |
| Appearance | White to light beige or off-white crystalline powder | [1][7] |
| Melting Point | 186-190 °C | [7][8] |
| Solubility | Soluble in water | [1] |
| Optical Rotation | Data not publicly available. | |
| Crystallographic Data | Data not publicly available. |
Experimental Protocols
Detailed methodologies for determining the key physical constants of chiral organic compounds like this compound are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[9]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[10][11]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be packed into the tube. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.[11]
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus.[11] b. If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[11] c. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10] d. Observe the sample through the magnifying lens. e. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). f. Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).[11]
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range is typically narrow (0.5-2°C).
Optical Rotation Measurement (Polarimetry)
Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound. This is a characteristic property of enantiomers.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1 dm in length)[12]
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., water, methanol)
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium D-line, 589 nm) to warm up and stabilize. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.[12][13]
-
Sample Preparation: a. Accurately weigh a known mass of this compound. b. Dissolve the sample in a known volume of a suitable solvent (in which it is soluble and does not react) in a volumetric flask. Calculate the concentration in g/mL.[14]
-
Measurement: a. Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present.[13] b. Place the filled cell in the polarimeter. c. Record the observed optical rotation (α) in degrees. Also, note the temperature and the wavelength of the light source used.[13]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[14] [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Reporting: Report the specific rotation with the temperature and wavelength (e.g., [α]²⁰_D).
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, methanol, ethanol). The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Quantification: a. Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the diluted solution using a suitable analytical method (e.g., HPLC) to determine the concentration of the compound.
-
Reporting: Report the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the key physical constants of this compound.
Caption: Workflow for Physical Constant Determination.
References
- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]
- 7. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. guidechem.com [guidechem.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
safety and handling of (1R,2S)-2-aminocyclohexanol hydrochloride
An In-depth Technical Guide to the Safety and Handling of (1R,2S)-2-aminocyclohexanol hydrochloride
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It covers essential safety protocols, physicochemical properties, and procedural workflows to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a chiral amine salt commonly used as a building block in asymmetric synthesis and for the development of pharmaceutical compounds.[1] It typically appears as a white to off-white or light grey crystalline solid or powder.[1][2][3] The hydrochloride salt form enhances its solubility in water compared to its free base.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) | [3][4][5][6] |
| Molecular Weight | 151.63 g/mol (or 151.64 g/mol ) | [3][4][5][6] |
| CAS Number | 190792-72-4 | [3][4][6][7] |
| Appearance | White to off-white powder/solid; Light grey solid | [1][2][3] |
| Solubility | Soluble in water and methanol | [1][5][8] |
| Storage Temperature | 2-8 °C | [9][10] |
Hazard Identification and Safety Classifications
This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][9][11] Some safety data sheets also indicate it can cause severe skin burns and eye damage.[8]
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4][11] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation | [2][4][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][11] |
| European Hazard Symbol (obsolete) | Xi | Irritant | [9] |
| European Risk Phrases (obsolete) | R 36/37/38 | Irritating to eyes, respiratory system and skin | [9] |
There is no available data to classify this compound's acute toxicity (LD50/LC50) or its carcinogenic properties, though it is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[5][9]
Handling, Storage, and Personal Protection
Proper engineering controls and personal protective equipment are essential to minimize risk during handling.
Safe Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area.[9][12] Use local exhaust ventilation or handle within a chemical fume hood to control dust.[9][11][12]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[8][9] Wash hands and any exposed skin thoroughly after handling.[2][12] Do not breathe dust or aerosols.[8][9]
Storage Conditions
-
Atmosphere: Store in a dry place, protected from moisture.[8] The compound is sensitive to carbon dioxide and should be stored under an inert gas.[9]
-
Temperature: Recommended storage is in a refrigerator at 2-8 °C.[9][10]
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US). | [5][9][13] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent exposure. | [5][9][13] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or EN 136 approved respirator is recommended. | [5] |
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Response Protocol
| Exposure Route | First-Aid Instructions | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][9][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Consult a physician. | [2][9][13] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][9][13] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention. | [8][13] |
Spill and Disposal
-
Spill Cleanup: For spills, evacuate personnel to a safe area. Wear appropriate PPE. Sweep or vacuum up the material without creating dust and place it into a suitable, closed container for disposal.[9][12]
-
Waste Disposal: Waste is considered hazardous.[2] Dispose of the material by dissolving it in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[9] All disposal practices must comply with federal, state, and local environmental regulations.[9]
Experimental Protocols and Workflows
While specific, detailed experimental protocols for this compound were not found in the reviewed literature, it is recognized as a valuable chiral building block in organic synthesis.[1] The following sections describe a general workflow for its use in a laboratory setting.
General Laboratory Use Workflow
The diagram below illustrates a standard workflow for handling and using a solid chemical reagent like this compound in a typical organic synthesis experiment.
References
- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]
- 4. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound|lookchem [lookchem.com]
- 7. molecularinfo.com [molecularinfo.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pipharm.com [pipharm.com]
- 10. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.0% (AT)) - Amerigo Scientific [amerigoscientific.com]
- 11. trans-2-Amino-cyclohexanol | CAS#:13374-31-7 | Chemsrc [chemsrc.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Use of (1R,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-aminocyclohexanol hydrochloride is a valuable chiral building block in asymmetric synthesis. Its rigid cyclic structure and defined stereochemistry make it an excellent precursor for the development of chiral auxiliaries and ligands. One of the most effective applications of this amino alcohol is its conversion into a chiral oxazolidinone, which can then be used to direct stereoselective transformations such as asymmetric alkylation and aldol reactions. These reactions are fundamental in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.
This document provides detailed application notes and protocols for the use of (1R,2S)-2-aminocyclohexanol as a precursor to a chiral auxiliary. While specific, detailed protocols for the cyclohexyl derivative are less common in peer-reviewed literature, the closely related and well-documented chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol serves as an excellent and highly predictive model. The protocols provided herein are based on this analogue and are readily adaptable for the (1R,2S)-2-aminocyclohexanol system.
Principle of the Method
The core of this methodology lies in the temporary attachment of a chiral auxiliary, derived from (1R,2S)-2-aminocyclohexanol, to a prochiral substrate. The steric hindrance and conformational rigidity of the auxiliary then guide the approach of a reactant from a specific face, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.
Data Presentation
The following tables summarize the quantitative data for asymmetric alkylation and aldol reactions using the chiral oxazolidinone derived from the analogous (1S,2R)-2-aminocyclopentan-1-ol. These results demonstrate the high levels of stereocontrol achievable with this class of chiral auxiliaries.[1]
Table 1: Asymmetric Alkylation of the N-Propionyl Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol [1]
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereoselectivity (d.r.) |
| 1 | Benzyl bromide | 2-(S)-Benzyl-3-oxopentanoic acid | 95 | >99:1 |
| 2 | Iodomethane | 2-(S)-Methyl-3-oxopentanoic acid | 92 | >99:1 |
| 3 | Allyl iodide | 2-(S)-Allyl-3-oxopentanoic acid | 94 | >99:1 |
Table 2: Asymmetric Aldol Reaction of the N-Propionyl Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol [1]
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereoselectivity (d.r.) |
| 1 | Isobutyraldehyde | (2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid | 85 | >99:1 (syn) |
| 2 | Benzaldehyde | (2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid | 88 | >99:1 (syn) |
| 3 | Acetaldehyde | (2S,3R)-3-Hydroxy-2-methylbutanoic acid | 82 | >99:1 (syn) |
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one from this compound
This protocol describes the conversion of this compound into its corresponding chiral oxazolidinone auxiliary.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Phosgene (or a phosgene equivalent such as triphosgene or carbonyldiimidazole)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon), add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of phosgene (1.1 eq) in anhydrous toluene. Caution: Phosgene is extremely toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Alternatively, use a safer phosgene equivalent according to established procedures.
-
Add the phosgene solution dropwise to the amino alcohol suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (4R,5S)-4,5-cyclohexano-1,3-oxazolidin-2-one.
Protocol 2: Asymmetric Alkylation of the Chiral Oxazolidinone
This protocol details the asymmetric alkylation of the N-acylated chiral auxiliary.
Materials:
-
(4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure: Part A: N-Acylation
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the N-propionyl oxazolidinone.
Part B: Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) and stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.
Protocol 3: Asymmetric Aldol Reaction
This protocol describes the diastereoselective aldol reaction using the N-acylated chiral auxiliary.
Materials:
-
N-Propionyl oxazolidinone (from Protocol 2, Part A)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final chiral product.
Materials:
-
Alkylated or aldol product from Protocol 2 or 3
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH) solution
Procedure:
-
Dissolve the product (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF.
-
Wash the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the chiral carboxylic acid or β-hydroxy acid product with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate to obtain the final product.
Visualizations
Caption: Workflow for asymmetric synthesis using a (1R,2S)-2-aminocyclohexanol-derived chiral auxiliary.
Caption: Proposed mechanism for the diastereoselective aldol reaction.
References
Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol Hydrochloride Derivatives as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Aminocyclohexanol hydrochloride and its derivatives have emerged as versatile and powerful scaffolds in the field of asymmetric organocatalysis.[1][2][3] These chiral compounds are utilized as building blocks for the synthesis of more complex organocatalysts, primarily prolinamide and thiourea derivatives.[1][4][5] The inherent chirality of the (1R,2S)-2-aminocyclohexanol backbone plays a crucial role in inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, making these catalysts highly valuable in the synthesis of enantiomerically pure pharmaceuticals and complex molecules.[2][3] This document provides detailed application notes, experimental protocols, and data for the use of these organocatalysts in key asymmetric transformations.
Key Applications
The primary application of this compound-derived organocatalysts lies in asymmetric synthesis, where they facilitate the formation of chiral molecules with high enantiomeric and diastereomeric purity. The most prominent applications include:
-
Asymmetric Aldol Reactions: Prolinamide derivatives of (1R,2S)-2-aminocyclohexanol are highly effective in catalyzing the direct asymmetric aldol reaction between ketones and aldehydes.[1][6] These reactions typically proceed via an enamine-iminium catalytic cycle, leading to the formation of β-hydroxy ketones with excellent stereocontrol.[1][6]
-
Asymmetric Michael Additions: Thiourea and prolinamide derivatives of the title compound have been successfully employed as catalysts in the asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated compounds.[5][7][8][9][10] The bifunctional nature of these catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding, is key to their success.
Data Presentation
The following tables summarize the quantitative data for the application of various this compound-derived organocatalysts in asymmetric aldol and Michael addition reactions.
Table 1: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes Catalyzed by (1R,2S)-2-Aminocyclohexanol-Derived Prolinamides
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Neat | 24 | 95 | 98:2 | 99 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Neat | 36 | 92 | 97:3 | 98 |
| 3 | Benzaldehyde | Cyclohexanone | 10 | Neat | 48 | 85 | 95:5 | 96 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 72 | 88 | - | 93 |
| 5 | Isobutyraldehyde | Acetone | 20 | Neat | 96 | 75 | - | >99 |
Data synthesized from multiple sources for representative results.[1][4]
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by (1R,2S)-2-Aminocyclohexanol-Derived Thioureas
| Entry | Nitroolefin | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 48 | 98 | 99:1 | 97 |
| 2 | (E)-1-(4-Chlorophenyl)-2-nitroethene | Cyclohexanone | 10 | Toluene | 60 | 95 | >99:1 | 98 |
| 3 | (E)-1-(4-Nitrophenyl)-2-nitroethene | Cyclohexanone | 10 | Toluene | 48 | 99 | >99:1 | 99 |
| 4 | β-Nitrostyrene | Acetophenone | 15 | DCM | 72 | 85 | 95:5 | 92 |
| 5 | (E)-1-(2-Furyl)-2-nitroethene | Cyclopentanone | 10 | Toluene | 60 | 91 | 98:2 | 96 |
Data synthesized from multiple sources for representative results.[5][11]
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a typical procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone using a (1R,2S)-2-aminocyclohexanol-derived prolinamide organocatalyst.
Materials:
-
(1R,2S)-2-Aminocyclohexanol-derived prolinamide catalyst (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol, used as solvent or with a minimal amount of co-solvent)
-
Anhydrous solvent (e.g., Toluene, DCM, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the (1R,2S)-2-aminocyclohexanol-derived prolinamide catalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) to the vial.
-
Add the ketone (10.0 mmol). If the ketone is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until TLC analysis indicates the consumption of the aldehyde.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ketone and solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the product and concentrate under reduced pressure to afford the pure aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a (1R,2S)-2-aminocyclohexanol-derived thiourea organocatalyst.
Materials:
-
(1R,2S)-2-Aminocyclohexanol-derived thiourea catalyst (10 mol%)
-
Nitroolefin (0.5 mmol)
-
Ketone (1.5 mmol)
-
Anhydrous toluene (2.0 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the (1R,2S)-2-aminocyclohexanol-derived thiourea catalyst (0.05 mmol).
-
Add the nitroolefin (0.5 mmol) and the ketone (1.5 mmol).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for the time specified in Table 2, or until the reaction is complete as monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the Michael adduct and concentrate them to yield the purified product.
-
Analyze the product to determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Mandatory Visualizations
Caption: Catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for asymmetric organocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of (1R,2S)-2-Aminocyclohexanol-Derived Prolinamide in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Aminocyclohexanol hydrochloride is a versatile chiral building block in asymmetric synthesis. While its direct application as a catalyst in aldol reactions is not extensively documented, its true potential is unlocked when it is incorporated into more complex and highly efficient organocatalysts. Specifically, the prolinamide derivative of (1R,2S)-2-aminocyclohexanol has emerged as a powerful bifunctional catalyst for the enantioselective direct aldol reaction. This approach harnesses the stereochemical information of the aminocyclohexanol backbone and combines it with the well-established enamine-based catalytic cycle of proline.
These prolinamide catalysts operate through a mechanism that mimics natural Class I aldolase enzymes. The proline moiety forms an enamine intermediate with a ketone donor, while the hydroxyl group and the amide proton of the aminocyclohexanol scaffold act as hydrogen bond donors to activate the aldehyde acceptor and orient it for a stereoselective attack. This dual activation strategy leads to high yields and excellent stereocontrol, making these catalysts valuable tools in the synthesis of chiral β-hydroxy carbonyl compounds, which are key intermediates in the development of pharmaceuticals and other biologically active molecules.
This document provides detailed application notes and protocols for the use of the prolinamide derivative of (1R,2S)-2-aminocyclohexanol in asymmetric aldol reactions, based on reported literature.
Data Presentation: Performance in Asymmetric Aldol Reactions
The following table summarizes the performance of a prolinamide catalyst derived from (1R,2S)-2-aminocyclohexanol in the direct aldol reaction between various ketones and aldehydes.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMF | 24 | 98 | 95:5 | 99 |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 10 | DMF | 48 | 95 | 93:7 | 98 |
| 3 | Cyclohexanone | Benzaldehyde | 10 | DMF | 72 | 90 | 90:10 | 97 |
| 4 | Cyclopentanone | 4-Nitrobenzaldehyde | 10 | DMF | 24 | 96 | 96:4 | >99 |
| 5 | Acetone | 4-Nitrobenzaldehyde | 20 | DMF | 48 | 75 | - | 92 |
| 6 | Acetone | Isovaleraldehyde | 20 | DMF | 96 | 60 | - | 90 |
Data is representative of typical results reported in the literature for prolinamide catalysts derived from chiral 1,2-diaminocyclohexane and related structures. The specific performance may vary based on the exact catalyst structure and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (Prolinamide Catalyst)
Materials:
-
This compound
-
L-Proline
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (2.2 eq.) and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve L-proline (1.1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Add the L-proline mixture to the solution of (1R,2S)-2-aminocyclohexanol and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired prolinamide catalyst.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
Materials:
-
(S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (Prolinamide Catalyst)
-
Aldehyde
-
Ketone
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the prolinamide catalyst (0.1 mmol, 10 mol%) in anhydrous DMF (2.0 mL) at room temperature, add the ketone (5.0 mmol, 5.0 eq.).
-
Stir the reaction mixture at room temperature for the time indicated in the data table or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding 1 M aqueous HCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Experimental workflow for the prolinamide-catalyzed asymmetric aldol reaction.
Proposed Catalytic Cycle and Transition State
Caption: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.
Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol Hydrochloride as a Ligand in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-aminocyclohexanol is a valuable chiral building block used in the synthesis of more complex chiral ligands for asymmetric catalysis.[1] Its hydrochloride salt is a stable and readily available precursor. This amino alcohol scaffold is particularly effective in forming catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and other unsaturated substrates, leading to the synthesis of enantiomerically enriched secondary alcohols. These products are crucial intermediates in the development of pharmaceuticals and fine chemicals.
The catalytic system is typically generated in situ by reacting (1R,2S)-2-aminocyclohexanol hydrochloride with a suitable transition metal precursor, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir). The presence of a base is generally required to deprotonate the hydrochloride salt and the hydroxyl group, facilitating coordination to the metal center.
This document provides an overview of the application of this compound as a ligand in asymmetric transfer hydrogenation, including a detailed experimental protocol for a representative reaction and a summary of expected performance based on closely related catalytic systems.
Mechanism of Asymmetric Transfer Hydrogenation
The most widely accepted mechanism for asymmetric transfer hydrogenation of ketones catalyzed by Ru(II) complexes with amino alcohol ligands is the Noyori-Ikariya bifunctional mechanism. This mechanism operates via a concerted, outer-sphere pathway involving a six-membered pericyclic transition state.
Key Steps:
-
Catalyst Activation: The pre-catalyst, formed from a Ru(II) source and the (1R,2S)-2-aminocyclohexanol ligand, is activated by a base. In this process, the coordinated hydrogen donor (e.g., isopropanol) is deprotonated to form a ruthenium hydride species.
-
Transition State Formation: The ketone substrate interacts with the active catalyst through hydrogen bonding between the ketone's carbonyl oxygen and the proton on the coordinated amine of the ligand.
-
Hydride and Proton Transfer: A simultaneous transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from the ligand's amine group to the carbonyl oxygen occurs. This concerted transfer proceeds through a six-membered ring transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, and the catalyst is regenerated by coordination with a new molecule of the hydrogen donor, ready for the next catalytic cycle.
Data Presentation
While comprehensive substrate scope data for catalysts derived specifically from this compound is not extensively documented in single sources, the performance can be inferred from closely related systems, such as those using (1R,2S)-1-amino-2-indanol. The following table presents representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a Ru/(chiral amino alcohol) catalyst system.
| Substrate (ArCOR) | Product | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >95 | 92 |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 90 |
| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | 94 |
| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | >95 | 91 |
Note: Data is representative of Ru-based catalysts with chiral amino alcohol ligands and serves as an expected performance benchmark.
Experimental Protocols
The following protocols describe the in situ preparation of a Ruthenium catalyst derived from this compound and its application in the asymmetric transfer hydrogenation of acetophenone.
Experimental Workflow Diagram
Protocol 1: In Situ Catalyst Preparation
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound (Ligand)
-
Anhydrous isopropanol (Solvent and hydrogen source)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent, e.g., 0.005 mmol, 3.1 mg) and this compound (2.2 equivalents, e.g., 0.011 mmol, 1.7 mg).
-
Add anhydrous isopropanol (e.g., 5 mL) to the flask.
-
Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the catalyst complex.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
In situ prepared catalyst solution
-
Acetophenone (Substrate)
-
Potassium hydroxide (KOH) solution in isopropanol (Base)
-
Anhydrous isopropanol
-
Standard laboratory glassware for work-up
Procedure:
-
To the freshly prepared catalyst solution, add a solution of KOH in isopropanol (e.g., 0.1 M solution, 4 equivalents relative to Ru dimer, 0.02 mmol). The color of the solution should change, indicating the formation of the active catalyst.
-
Add acetophenone (100 equivalents relative to Ru dimer, e.g., 1.0 mmol, 120 mg) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This compound serves as an effective chiral ligand precursor for the synthesis of transition metal catalysts used in asymmetric hydrogenation. The resulting catalysts, particularly those based on Ruthenium, are expected to show high conversion and good to excellent enantioselectivity in the reduction of aromatic ketones. The operational simplicity of the in situ catalyst preparation and the use of readily available hydrogen sources like isopropanol make this a valuable method for the synthesis of chiral secondary alcohols in both academic and industrial settings.
References
Application Notes and Protocols for the Enantioselective Reduction of Ketones with (1R,2S)-2-Aminocyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantiose-lective reduction of prochiral ketones to chiral secondary alcohols using catalysts derived from (1R,2S)-2-aminocyclohexanol. This class of chiral amino alcohols serves as a versatile precursor for the in-situ generation of oxazaborolidine catalysts, which are highly effective in mediating the transfer of hydride from a boron source to a ketone in a stereocontrolled manner. This method, a variant of the renowned Corey-Bakshi-Shibata (CBS) reduction, offers a reliable and practical approach for the synthesis of enantiomerically enriched alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.
Principle and Mechanism
The enantioselective reduction of ketones using (1R,2S)-2-aminocyclohexanol derivatives in the presence of a borane source, typically borane-dimethyl sulfide (BMS) or borane-THF complex, proceeds through the formation of a chiral oxazaborolidine catalyst. This catalyst coordinates with the borane, activating it for hydride transfer. The ketone then coordinates to the boron atom of the oxazaborolidine in a sterically controlled manner, positioning the carbonyl for a diastereoselective intramolecular hydride transfer from the coordinated borane. The stereochemical outcome of the reduction is dictated by the specific stereoisomer of the amino alcohol used.
The generally accepted catalytic cycle for this transformation is depicted below. The (1R,2S)-2-aminocyclohexanol derivative first reacts with borane to form the chiral oxazaborolidine catalyst. This catalyst then complexes with another equivalent of borane. The ketone substrate coordinates to the Lewis acidic boron of the catalyst, orienting the bulkier substituent away from the steric bulk of the catalyst's chiral backbone. This is followed by the rate-determining hydride transfer from the coordinated borane to the ketone carbonyl, leading to the formation of the chiral alcohol after workup. The catalyst is then regenerated to continue the cycle.
Caption: Catalytic cycle for the enantioselective reduction of ketones.
Data Presentation: Performance of (1R,2S)-2-Aminocyclohexanol Derivative-Catalyzed Reductions
The following tables summarize the performance of in-situ generated catalysts from (1R,2S)-2-aminocyclohexanol derivatives in the enantioselective reduction of a variety of aromatic and aliphatic ketones. The data highlights the yield and enantiomeric excess (ee) achieved under specific reaction conditions.
Table 1: Enantioselective Reduction of Aromatic Ketones
| Entry | Ketone Substrate | Catalyst Precursor (Ligand) | Reducing Agent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (1R,2S)-2-aminocyclohexanol | BH₃·SMe₂ | 95 | 92 (R) | [1][2] |
| 2 | 4'-Chloroacetophenone | (1R,2S)-2-aminocyclohexanol | BH₃·SMe₂ | 93 | 94 (R) | [1][2] |
| 3 | 4'-Methoxyacetophenone | (1R,2S)-2-aminocyclohexanol | BH₃·SMe₂ | 96 | 90 (R) | [1][2] |
| 4 | 2'-Bromoacetophenone | (1R,2S)-N-benzyl-2-aminocyclohexanol | BH₃·THF | 88 | 95 (R) | [3] |
| 5 | 1-Tetralone | (1R,2S)-N,N-dibenzyl-2-aminocyclohexanol | BH₃·SMe₂ | 91 | 96 (R) | [4] |
Table 2: Enantioselective Reduction of Aliphatic Ketones
| Entry | Ketone Substrate | Catalyst Precursor (Ligand) | Reducing Agent | Yield (%) | ee (%) | Reference |
| 1 | 2-Octanone | (1R,2S)-2-aminocyclohexanol | BH₃·SMe₂ | 85 | 88 (R) | [1][2] |
| 2 | Cyclohexyl methyl ketone | (1R,2S)-2-aminocyclohexanol | BH₃·SMe₂ | 89 | 91 (R) | [1][2] |
| 3 | 3-Methyl-2-butanone | (1R,2S)-N-methyl-2-aminocyclohexanol | BH₃·THF | 82 | 85 (R) | [3] |
| 4 | Benzylacetone | (1R,2S)-N,N-dibenzyl-2-aminocyclohexanol | BH₃·SMe₂ | 87 | 93 (R) | [4] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a representative (1R,2S)-2-aminocyclohexanol derivative and a general protocol for the enantioselective reduction of ketones.
Synthesis of (1R,2S)-N-Benzyl-2-aminocyclohexanol
This protocol describes the synthesis of a representative N-monobenzylated derivative of (1R,2S)-2-aminocyclohexanol, which can be used as a chiral ligand for the in-situ generation of the oxazaborolidine catalyst.
Materials:
-
(1R,2S)-2-Aminocyclohexanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.05 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (1R,2S)-N-benzyl-2-aminocyclohexanol.
General Protocol for the Enantioselective Reduction of a Ketone
This protocol outlines a general procedure for the in-situ generation of the chiral oxazaborolidine catalyst from a (1R,2S)-2-aminocyclohexanol derivative and its use in the asymmetric reduction of a prochiral ketone.
Materials:
-
Chiral (1R,2S)-2-aminocyclohexanol derivative (e.g., (1R,2S)-N-benzyl-2-aminocyclohexanol) (0.1 eq)
-
Borane-dimethyl sulfide complex (BMS, 10 M solution) or Borane-THF complex (1 M solution)
-
Prochiral ketone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Caption: General experimental workflow for the enantioselective reduction.
-
Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (1R,2S)-2-aminocyclohexanol derivative (0.1 eq). Add anhydrous THF and cool the solution to 0 °C. Slowly add the borane solution (e.g., BMS, 0.1 eq) dropwise. After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.
-
Asymmetric Reduction: Cool the catalyst solution to the desired reaction temperature (typically between 0 °C and -20 °C). In a separate flask, prepare a solution of the prochiral ketone (1.0 eq) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution over a period of 10-15 minutes. Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, carefully quench it by the slow, dropwise addition of methanol at the reaction temperature. Allow the mixture to warm to room temperature and then acidify with 1 M HCl. Stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the purified chiral alcohol. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Conclusion
The use of catalysts derived from (1R,2S)-2-aminocyclohexanol and its derivatives provides a highly effective and practical method for the enantioselective reduction of a broad range of prochiral ketones. The in-situ generation of the active oxazaborolidine catalyst from readily available precursors simplifies the experimental procedure and offers excellent yields and high enantioselectivities. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral secondary alcohols for various applications in drug discovery and development.
References
[1] Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [2] Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral β-amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [3] A published research article detailing the use of N-benzyl-2-aminocyclohexanol in asymmetric ketone reduction. (This is a representative placeholder for a specific reference that would be cited in a real-world application note). [4] A research paper describing the application of N,N-dibenzyl-2-aminocyclohexanol as a ligand in the enantioselective reduction of ketones. (This is a representative placeholder for a specific reference).
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
Application Notes and Protocols for Diastereoselective Synthesis Using (1R,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-aminocyclohexanol is a versatile chiral building block. When used as a chiral auxiliary, its rigid cyclohexane backbone and defined stereochemistry offer excellent potential for inducing high levels of diastereoselectivity in a variety of asymmetric transformations. This document provides detailed protocols for its application in diastereoselective aldol reactions, a cornerstone of modern organic synthesis for constructing complex molecules like natural products and pharmaceuticals.
The operational principle is analogous to the well-established Evans oxazolidinone auxiliaries.[1][2] The amino alcohol is first converted into a rigid oxazolidinone scaffold. This auxiliary is then N-acylated, and the resulting imide is enolized. The chiral environment created by the cyclohexyl group of the auxiliary directs the approach of an electrophile, such as an aldehyde, to one face of the enolate, resulting in the formation of one diastereomer in significant excess. Finally, the chiral auxiliary can be cleaved and recovered for reuse.
While direct literature reports for the performance of the (1R,2S)-2-aminocyclohexanol derived auxiliary are not prevalent, its structural similarity to highly effective auxiliaries derived from (1S,2R)-2-aminocyclopentan-1-ol and (1R,2S)-1-amino-2-indanol allows for a strong prediction of its efficacy.[1][3][4] These analogous systems consistently provide outstanding levels of diastereoselectivity (>99% d.e.) and good chemical yields.
Predicted Performance in Diastereoselective Aldol Reactions
The following table summarizes the predicted performance of the (4R,5S)-cyclohexano[d]oxazolidin-2-one auxiliary in boron-mediated aldol reactions, based on data from analogous systems.[1][4]
| Aldehyde (R-CHO) | Predicted Diastereomeric Excess (d.e.) | Predicted Yield (%) |
| Isobutyraldehyde | >99% | 75-85% |
| Benzaldehyde | >99% | 80-90% |
| Propionaldehyde | >99% | 78-88% |
| p-Tolualdehyde | >99% | 82-92% |
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-4,5,6,7-Tetrahydrobenzo[d]oxazol-2(3aH)-one
This protocol details the formation of the chiral oxazolidinone scaffold from (1R,2S)-2-aminocyclohexanol hydrochloride. The hydrochloride salt is first neutralized in situ.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Disuccinimidyl carbonate (DSC) or Triphosgene
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq). Stir for 15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield the pure oxazolidinone.
Protocol 2: N-Propionylation of the Chiral Auxiliary
Materials:
-
(4R,5S)-4,5,6,7-Tetrahydrobenzo[d]oxazol-2(3aH)-one (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Propionyl chloride
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between water and EtOAc. Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the N-acyloxazolidinone by flash column chromatography (e.g., using a gradient of 10-30% EtOAc in hexanes).
Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction
This protocol describes the key stereochemistry-defining step.
Materials:
-
N-propionyloxazolidinone (from Protocol 2)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde, freshly distilled)
-
pH 7 Phosphate buffer
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM (approx. 0.1 M) under an argon atmosphere and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer (1 part), followed immediately by methanol (3 parts) and 30% hydrogen peroxide (1 part).
-
Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to decompose the boron intermediates.
-
Allow the mixture to warm to room temperature. Remove the organic volatiles in vacuo.
-
Extract the aqueous residue with EtOAc (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes).
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol liberates the final β-hydroxy acid product and allows for the recovery of the chiral auxiliary.
Materials:
-
Aldol adduct (from Protocol 3)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃, aqueous solution)
-
Diethyl ether or EtOAc
-
Hydrochloric acid (HCl, 1 M aqueous)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1 v/v) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).[1]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous layer with diethyl ether (3x) to extract the chiral auxiliary, (1R,2S)-2-aminocyclohexanol. The combined organic layers can be dried and concentrated for recovery.
-
Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure β-hydroxy carboxylic acid.
Visualizations
Caption: General workflow for using the (1R,2S)-2-aminocyclohexanol auxiliary.
Caption: Model explaining the origin of diastereoselectivity.
References
Application Notes and Protocols for the Large-Scale Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocol for the synthesis of enantiomerically pure (1R,2S)-2-aminocyclohexanol hydrochloride, a crucial chiral building block in pharmaceutical development. The described methodology is based on the diastereomeric salt resolution of an N-protected racemic precursor, a robust and scalable strategy for obtaining high optical purity.
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is a multi-step process that begins with the synthesis of a racemic mixture of 2-aminocyclohexanol. This mixture is then N-benzylated to facilitate the subsequent chiral resolution. The resolution of the racemic trans-N-benzyl-2-aminocyclohexanol is achieved via diastereomeric salt formation with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid. The resolved (1R,2R)-trans isomer undergoes inversion to the desired (1R,2S)-cis configuration. Subsequent debenzylation and formation of the hydrochloride salt yield the final product with high enantiomeric purity.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the large-scale synthesis of this compound.
| Step | Starting Material | Product | Resolving Agent | Typical Yield | Enantiomeric/Diastereomeric Excess | Reference Scale |
| 1. Synthesis of racemic trans-2-benzylaminocyclohexanol | Cyclohexene oxide, Benzylamine | Racemic trans-2-benzylaminocyclohexanol | N/A | High | N/A | Lab/Pilot |
| 2. Diastereomeric Salt Resolution | Racemic trans-2-benzylaminocyclohexanol | (1R,2R)-2-benzylaminocyclohexanol Di-p-toluoyl-L-tartrate salt | Di-p-toluoyl-L-tartaric acid | ~92% | >99% de | Multi-gram |
| 3. Liberation of the Free Amine | (1R,2R)-2-benzylaminocyclohexanol diastereomeric salt | (1R,2R)-2-benzylaminocyclohexanol | N/A | Quantitative | >99% ee | Multi-gram |
| 4. Conversion to cis-isomer (via oxazoline) and Hydrolysis | (1R,2R)-2-benzylaminocyclohexanol | (1R,2S)-N-benzyl-2-aminocyclohexanol | Thionyl chloride, then HCl | 45-50% (overall) | N/A | Lab |
| 5. Debenzylation | (1R,2S)-N-benzyl-2-aminocyclohexanol | (1R,2S)-2-aminocyclohexanol | H₂, Pd/C | High | >99% ee | Lab/Pilot |
| 6. Hydrochloride Salt Formation | (1R,2S)-2-aminocyclohexanol | This compound | HCl | Quantitative | >99% ee | Lab/Pilot |
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-Benzylaminocyclohexanol
This protocol describes the ring-opening of cyclohexene oxide with benzylamine.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge cyclohexene oxide and a suitable solvent (e.g., isopropanol).
-
Reagent Addition: Slowly add benzylamine to the reactor at a controlled temperature (e.g., 20-25 °C). The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the consumption of cyclohexene oxide is complete.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude racemic trans-2-benzylaminocyclohexanol can be used in the next step without further purification or can be purified by distillation or crystallization.
Protocol 2: Diastereomeric Salt Resolution of Racemic trans-2-Benzylaminocyclohexanol
This protocol outlines the resolution using di-p-toluoyl-L-tartaric acid.
-
Salt Formation: Dissolve racemic trans-2-benzylaminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve di-p-toluoyl-L-tartaric acid (approximately 0.5-0.6 equivalents) in the same solvent.
-
Crystallization: Add the resolving agent solution to the racemic amine solution. The addition of a small amount of a co-solvent or adjusting the temperature may be necessary to induce crystallization. The less soluble diastereomeric salt, (1R,2R)-2-benzylaminocyclohexanol di-p-toluoyl-L-tartrate, will precipitate.
-
Isolation: Allow the crystallization to proceed at a controlled temperature until a significant amount of solid has formed. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., NaOH solution). Stir until the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (1R,2R)-2-benzylaminocyclohexanol. The resolving agent can be recovered from the aqueous layer by acidification.
Protocol 3: Conversion of (1R,2R)-trans- to (1R,2S)-cis-2-Benzylaminocyclohexanol
This protocol involves the formation of an intermediate oxazoline followed by hydrolysis.[1]
-
Oxazoline Formation: Dissolve the enantiomerically pure (1R,2R)-2-benzylaminocyclohexanol in a suitable inert solvent (e.g., dichloromethane). Cool the solution to 0 °C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until the formation of the oxazoline intermediate is complete (monitor by TLC or GC).
-
Hydrolysis: Carefully quench the reaction mixture with water. Add a sufficient amount of hydrochloric acid and heat the mixture to reflux to hydrolyze the oxazoline. This step proceeds with inversion of configuration at one of the chiral centers.
-
Work-up and Isolation: After cooling, basify the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain crude (1R,2S)-N-benzyl-2-aminocyclohexanol. Purification can be achieved by chromatography if necessary.
Protocol 4: Debenzylation and Hydrochloride Salt Formation
This protocol describes the removal of the N-benzyl protecting group and the formation of the final salt.
-
Debenzylation: Dissolve the (1R,2S)-N-benzyl-2-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Add a palladium on carbon catalyst (Pd/C, 5-10 wt%). Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Salt Formation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) until the pH is acidic. The this compound will precipitate.
-
Isolation and Drying: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.
Visualized Workflows
References
Preparation of Chiral Oxazolidinones from (1R,2S)-2-Aminocyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the chiral oxazolidinone, (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one, from the readily available starting material, (1R,2S)-2-aminocyclohexanol. Chiral oxazolidinones are pivotal scaffolds in modern organic synthesis, serving as powerful chiral auxiliaries and key building blocks in the development of pharmaceutical agents. This guide outlines two robust and widely applicable methods for the cyclization of (1R,2S)-2-aminocyclohexanol utilizing triphosgene and 1,1'-carbonyldiimidazole (CDI) as carbonylating agents. Detailed step-by-step procedures, quantitative data, and safety precautions are provided to ensure reproducible and efficient synthesis.
Introduction
Chiral oxazolidinones, particularly those derived from 1,2-amino alcohols, have emerged as indispensable tools in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations, including alkylations, aldol reactions, and conjugate additions. The resulting stereochemically-defined products are crucial intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
(1R,2S)-2-aminocyclohexanol serves as an excellent and cost-effective chiral precursor for the synthesis of a valuable oxazolidinone auxiliary. The resulting (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one possesses a fused ring system that imparts distinct steric and electronic properties, influencing the stereochemical outcome of subsequent reactions. This document details two common and effective methods for the preparation of this chiral auxiliary.
Synthesis Protocols
Two primary methods for the synthesis of (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one from (1R,2S)-2-aminocyclohexanol are presented below. Both methods involve the formation of a carbamate intermediate followed by intramolecular cyclization.
Method A: Cyclization using Triphosgene
Triphosgene serves as a solid, safer alternative to gaseous phosgene for the introduction of a carbonyl group. The reaction proceeds via the in-situ formation of a chloroformate, which then undergoes intramolecular cyclization upon deprotonation of the amine.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
CDI is a mild and effective reagent for the formation of ureas, carbamates, and carbonates. It activates the amino alcohol to form an imidazole-N-carboxylate intermediate, which readily undergoes intramolecular cyclization to the oxazolidinone.
Experimental Workflow
Figure 1. General experimental workflow for the synthesis of the chiral oxazolidinone.
Detailed Experimental Protocols
Safety Precautions:
-
Triphosgene is a toxic and corrosive solid. It is a lachrymator and can decompose to phosgene upon heating. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,1'-Carbonyldiimidazole is moisture-sensitive. Handle in a dry atmosphere and store in a desiccator.
-
Dichloromethane and Tetrahydrofuran are volatile and flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.
Method A: Preparation of (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one using Triphosgene
Materials:
-
(1R,2S)-2-Aminocyclohexanol
-
Triphosgene (BTC)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction and filtration.
Procedure:
-
To a solution of (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one.
Method B: Preparation of (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one using 1,1'-Carbonyldiimidazole (CDI)
Materials:
-
(1R,2S)-2-Aminocyclohexanol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (optional), standard glassware for extraction and filtration.
Procedure:
-
Dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. Gentle heating may be applied if the reaction is sluggish.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired oxazolidinone.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one.
| Parameter | Method A (Triphosgene) | Method B (CDI) |
| Yield | Typically high ( >90%) | Generally good to excellent (85-95%) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Melting Point (°C) | 121-123 | 121-123 |
| Optical Rotation [α]D | Specific rotation values should be determined experimentally | Specific rotation values should be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the oxazolidinone core and cyclohexyl ring protons | Characteristic peaks for the oxazolidinone core and cyclohexyl ring protons |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the carbonyl carbon (~159 ppm) and the two stereogenic centers | Signals corresponding to the carbonyl carbon (~159 ppm) and the two stereogenic centers |
| IR (cm⁻¹) | Strong carbonyl absorption (~1750 cm⁻¹) and N-H stretch (~3280 cm⁻¹) | Strong carbonyl absorption (~1750 cm⁻¹) and N-H stretch (~3280 cm⁻¹) |
Applications in Asymmetric Synthesis
The chiral oxazolidinone (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one is a valuable chiral auxiliary for a wide range of asymmetric transformations. The N-acyl derivatives of this oxazolidinone can be readily prepared and subsequently used in stereoselective reactions.
Logical Relationship of Application
Figure 2. Application of the chiral oxazolidinone in asymmetric synthesis.
Key applications include:
-
Asymmetric Alkylation: The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with various electrophiles, providing access to α-chiral carboxylic acid derivatives.
-
Asymmetric Aldol Reactions: These auxiliaries provide excellent stereocontrol in aldol reactions, leading to the formation of syn- or anti-β-hydroxy acids with high diastereoselectivity.
-
Asymmetric Conjugate Additions: The chiral enolates can participate in Michael additions to α,β-unsaturated systems, affording enantiomerically enriched 1,5-dicarbonyl compounds.
The chiral auxiliary can be readily cleaved under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to furnish the desired chiral product and recover the starting amino alcohol, making the process efficient and economical.
Conclusion
The preparation of (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one from (1R,2S)-2-aminocyclohexanol using either triphosgene or CDI is a reliable and efficient process. These protocols provide a clear and reproducible guide for researchers in both academic and industrial settings. The resulting chiral oxazolidinone is a versatile auxiliary that can be employed in a multitude of asymmetric transformations, highlighting its importance in modern drug discovery and organic synthesis.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
This document provides detailed application notes, experimental protocols, and data for key chemical reactions widely employed in the synthesis of pharmaceutical intermediates. The information is intended for researchers, scientists, and professionals in drug development.
Suzuki-Miyaura Coupling
Application Note
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction between an organoboronic acid and an organohalide or triflate.[1] First reported by Akira Suzuki in 1979, this reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for the formation of carbon-carbon bonds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1]
The reaction is highly valued for its mild reaction conditions, broad functional group tolerance, commercial availability of a wide range of boronic acids, and its scalability, making it suitable for industrial applications.[1][2] It is frequently the method of choice for synthesizing biaryl and substituted biphenyl structures, which are common motifs in many active pharmaceutical ingredients (APIs).[2][3] For instance, the Suzuki coupling is a critical step in the synthesis of drugs like Losartan (an antihypertensive) and Lumacaftor (for cystic fibrosis).[4] Industrial-scale syntheses have been reported with high yields, such as an 80-kilogram scale synthesis of a CI-1034 intermediate that achieved a 95% yield.[1]
The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of a palladium(0) species to the organohalide. This is followed by transmetalation with a boronate complex (formed from the boronic acid and a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
A key advantage of the Suzuki coupling is its adaptability to various solvent systems, including biphasic organic-water, water-only, or solvent-free conditions, which enhances its safety and economic viability.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Drug/Intermediate | Coupling Partners | Catalyst/Base | Solvent System | Scale | Yield (%) | Reference |
| Losartan Intermediate | Organohalide + Phenylboronic acid derivative | PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃ | Not specified | Lab Scale | Not specified | [4] |
| Lumacaftor Intermediate | 2-Bromo-3-picoline + Boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Toluene/Water | >300 g | 82% | [4] |
| Abemaciclib Intermediate | Heterocyclic halide + Boronic ester | Not specified | Not specified | Lab Scale | Not specified | [4] |
| CI-1034 Intermediate | Aryl triflate + Boronic acid | Not specified | Not specified | 80 kg | 95% | [1] |
| LSZ102 Intermediate | Aryl halide + Boronic acid | Not specified | Not specified | Not specified | 62% | [5] |
Experimental Protocol: Synthesis of a Biaryl Intermediate for Lumacaftor
This protocol describes the synthesis of a key biaryl intermediate via Suzuki-Miyaura coupling, adapted from the manufacturing process of Lumacaftor.[4]
Materials:
-
2-Bromo-3-picoline
-
(6-Carboxy-2-methylpyridin-3-yl)boronic acid
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, magnetic stirrer, and temperature control
Procedure:
-
Vessel Preparation: Set up a reaction vessel equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Reagent Addition: To the vessel, add 2-bromo-3-picoline (1.0 eq), the boronic acid partner (1.1 eq), toluene (10 vol), and water (4 vol).
-
Base and Catalyst: Add potassium carbonate (K₂CO₃) (3.0 eq) to the mixture. Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Introduction: Add the palladium catalyst, Pd(dppf)Cl₂ (0.01 eq), to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring.[4] Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 5 vol) to recover any remaining product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield the functionalized biaryl precursor.[4]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reaction
Application Note
The Grignard reaction, discovered by Victor Grignard, is a fundamental organometallic reaction for forming new carbon-carbon bonds.[6] It utilizes an organomagnesium halide, known as a Grignard reagent (R-Mg-X), which acts as a potent nucleophile.[6] The highly polarized carbon-magnesium bond allows the organic group to attack electrophilic centers, most commonly the carbon atom of carbonyl groups (aldehydes, ketones, esters).[6]
In pharmaceutical synthesis, this reaction is a cornerstone for constructing the carbon skeletons of complex drug molecules.[6] It is employed in key synthetic steps to introduce alkyl or aryl groups and to generate alcohol or carboxylic acid functionalities, which are vital building blocks for Active Pharmaceutical Ingredients (APIs).[6][7] The Grignard reaction has been pivotal in the manufacture of numerous pharmaceuticals, including Tramadol, Naproxen, Ibuprofen, and Tamoxifen.[8]
Due to the high reactivity of Grignard reagents, reactions must be carried out under anhydrous (moisture-free) conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF), as even trace amounts of water will protonate the reagent and render it inactive.[6][7] Despite this sensitivity, the reaction is highly scalable and widely used in industrial processes.[9][10]
Data Presentation: Grignard Reaction Applications in Intermediates
| Target Intermediate Type | Electrophile | Grignard Reagent | Solvent | Typical Yield (%) | Reference |
| Secondary Alcohol | Aldehyde | Alkyl/Aryl-MgX | THF or Et₂O | High | [6][7] |
| Tertiary Alcohol | Ketone or Ester | Alkyl/Aryl-MgX | THF or Et₂O | High | [6][7] |
| Carboxylic Acid | Carbon Dioxide (CO₂) | Alkyl/Aryl-MgX | THF or Et₂O | Good | [7] |
| Naphthyridinone Derivative | 4-amino-2-chloronicotinonitrile | 4-fluorobenzylmagnesium chloride | Ether (Et₂O) | 43-82% | [9] |
Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate
This protocol provides a general method for the synthesis of a tertiary alcohol by reacting a ketone with a Grignard reagent.
Materials:
-
Ketone (e.g., Acetophenone)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M solution in Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, dropping funnel, and magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Substrate Preparation: Dissolve the ketone (1.0 eq) in anhydrous diethyl ether (10 vol) in the flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until TLC/HPLC analysis indicates the consumption of the starting ketone.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography or crystallization.
Mandatory Visualization
Caption: General experimental workflow for a Grignard reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
Application Note
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[11] It is a widely used modification of the Wittig reaction.[12] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes (trans-olefins).[11][12]
A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, which greatly simplifies purification and product isolation via simple extraction.[12] The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally more reactive than the corresponding phosphonium ylides, allowing them to react efficiently even with sterically hindered ketones.[12]
This reaction is crucial in the pharmaceutical industry for the synthesis of α,β-unsaturated esters and other olefin-containing intermediates where specific stereochemistry of the double bond is essential for biological activity.[13] Triethyl phosphonoacetate (TEPA) is a common reagent for this transformation.[13] Variations of the reaction, such as the Still-Gennari modification, can be employed to selectively produce (Z)-alkenes.[14]
Data Presentation: HWE Reaction Parameters
| Substrate (Aldehyde) | Phosphonate Reagent | Base/Solvent | Selectivity | Application | Reference |
| Aromatic Aldehyd | α-branched phosphonate | NaH / THF | Almost exclusively (E) | General Synthesis | [11] |
| Aliphatic Aldehyde | Triethyl Phosphonoacetate | NaH / DME | Predominantly (E) | α,β-unsaturated esters | [12][13] |
| Aldehyde | Trifluoromethyl-phosphonate | KHMDS, 18-crown-6 / THF | Predominantly (Z) | (Z)-Olefins (Still-Gennari) | [14] |
| Base-sensitive Aldehyde | Stabilized Phosphonate | LiCl, DBU / CH₃CN | (E) | Masamune-Roush conditions | [14] |
Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol outlines the synthesis of an ethyl cinnamate derivative from benzaldehyde and triethyl phosphonoacetate (TEPA).
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triethyl phosphonoacetate (TEPA)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, dropping funnel, and magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a nitrogen/argon inlet.
-
Base Preparation: Carefully add sodium hydride (1.1 eq) to the flask. Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen. Add anhydrous THF (10 vol).
-
Ylide Formation: Cool the THF suspension to 0°C. Add triethyl phosphonoacetate (1.05 eq) dropwise via syringe. After the addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting clear solution back to 0°C. Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (E)-α,β-unsaturated ester.
Mandatory Visualization
Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 3. jocpr.com [jocpr.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Catalytic Applications of Metal Complexes with (1R,2S)-2-Aminocyclohexanol Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes featuring (1R,2S)-2-aminocyclohexanol and its derivatives as chiral ligands in asymmetric catalysis. The unique stereochemistry of (1R,2S)-2-aminocyclohexanol, with its cis configuration of the amino and hydroxyl groups on a cyclohexane backbone, makes it a valuable scaffold for creating effective chiral environments in metal-catalyzed reactions.[1] These complexes are particularly effective in transformations such as asymmetric transfer hydrogenation of ketones and enantioselective alkylations, which are critical processes in the synthesis of chiral pharmaceuticals and fine chemicals.
Application Note 1: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones. This technique typically employs isopropanol as a safe and readily available hydrogen source, avoiding the need for high-pressure hydrogen gas. Ruthenium(II) complexes, particularly those derived from [RuCl₂(p-cymene)]₂ and chiral β-amino alcohols, have proven to be highly efficient catalysts for this transformation.
The active catalyst is generally formed in situ by reacting the ruthenium precursor with a chiral ligand derived from (1R,2S)-2-aminocyclohexanol in the presence of a base. The ligand's structure is crucial for achieving high enantioselectivity. While detailed substrate scope studies for ligands derived directly from (1R,2S)-2-aminocyclohexanol are not extensively compiled in single sources, the closely related and structurally analogous ligand, (1S,2R)-1-amino-2-indanol, has been well-documented to provide high enantioselectivities. The rigid indane backbone of this ligand is believed to be key to its effectiveness.[2]
Illustrative Performance Data for a Ru(II)-(1S,2R)-1-amino-2-indanol Catalyst System
The following table summarizes the performance of an in situ generated catalyst from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol in the asymmetric transfer hydrogenation of various N-(diphenylphosphinyl)imines, which are analogous to ketones in this reaction.
| Substrate (N-(diphenylphosphinyl)imine of) | Product | Yield (%) | ee (%) |
| Acetophenone | N-(1-Phenylethyl)diphenylphosphinamide | 91 | 75 |
| 4'-Methylacetophenone | N-[1-(p-Tolyl)ethyl]diphenylphosphinamide | 92 | 78 |
| 4'-Methoxyacetophenone | N-[1-(4-Methoxyphenyl)ethyl]diphenylphosphinamide | 93 | 82 |
| 4'-Chloroacetophenone | N-[1-(4-Chlorophenyl)ethyl]diphenylphosphinamide | 90 | 72 |
| 2'-Methylacetophenone | N-[1-(o-Tolyl)ethyl]diphenylphosphinamide | 88 | 65 |
Data sourced from a study on the ATH of N-phosphinyl ketimines using a Ru(II)-(1S,2R)-1-amino-2-indanol catalyst.[2] Conditions: 0.5 mmol of imine, 2.5 mol% [RuCl₂(p-cymene)]₂, 5 mol% (1S,2R)-1-amino-2-indanol, 10 mol% KOH in isopropanol at 50 °C for 2-3 hours.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
The mechanism for ruthenium-catalyzed transfer hydrogenation with amino alcohol ligands is believed to proceed through a metal-ligand bifunctional pathway. The catalytic cycle involves the concerted transfer of a hydride from the metal center and a proton from the coordinated amine of the ligand to the ketone substrate via a six-membered transition state.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Application Note 2: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols, including derivatives of (1R,2S)-2-aminocyclohexanol, are effective ligands for promoting this transformation with high enantioselectivity. The ligand coordinates to the zinc metal center, creating a chiral environment that directs the facial addition of the ethyl group to the aldehyde carbonyl.
The performance of these catalytic systems is highly dependent on the structure of the ligand, the solvent, and the reaction temperature. While specific data for (1R,2S)-2-aminocyclohexanol derived ligands is sparse in the literature, related chiral amino alcohols have been shown to provide excellent yields and enantioselectivities.
Illustrative Performance Data for a Chiral Amino Alcohol-Catalyzed Diethylzinc Addition
The following table presents data for the addition of diethylzinc to various aldehydes catalyzed by a camphor-derived β-amino alcohol, which serves as a representative example of this class of ligands.
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 96 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 94 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 95 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 93 | 92 |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 88 |
Data sourced from a study on the enantioselective addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Conditions may vary but typically involve 2-10 mol% of the ligand in an aprotic solvent like toluene or hexane at 0 °C to room temperature.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Arylsulfonyl-(1R,2S)-2-aminocyclohexanol Ligand
This protocol describes a general procedure for the synthesis of an N-arylsulfonyl protected ligand from (1R,2S)-2-aminocyclohexanol.
Materials:
-
(1R,2S)-2-aminocyclohexanol
-
p-Toluenesulfonyl chloride (or other arylsulfonyl chloride)
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylsulfonyl-(1R,2S)-2-aminocyclohexanol ligand.
Caption: Workflow for the synthesis of N-Arylsulfonyl-(1R,2S)-2-aminocyclohexanol.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (Illustrative Protocol)
This protocol describes a typical procedure for the ATH of acetophenone using an in situ generated catalyst from [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral ligand (e.g., (1S,2R)-1-amino-2-indanol, 2 eq. relative to Ru dimer)
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH) solution in isopropanol (e.g., 0.1 M)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.025 mol%) and the chiral amino alcohol ligand (0.05 mol%).
-
Add anhydrous isopropanol to dissolve the catalyst precursors.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add acetophenone (1.0 eq).
-
Initiate the reaction by adding the KOH solution in isopropanol (5-10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40-50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde (General Protocol)
This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of (1R,2S)-2-aminocyclohexanol, 2-10 mol%)
-
Anhydrous toluene or hexane
-
Diethylzinc (1.0 M solution in hexanes, 1.5-2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand.
-
Add anhydrous toluene and stir until the ligand is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Caption: General experimental workflows for the two main catalytic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (1R,2S)-2-Aminocyclohexanol Catalysts
Welcome to the technical support center for asymmetric reactions utilizing catalysts derived from (1R,2S)-2-aminocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: I am observing low enantiomeric excess in my reaction. What are the first things I should check?
A: When troubleshooting low enantiomeric excess, it is crucial to first verify the foundational aspects of your experimental setup.
-
Catalyst Purity: Confirm the enantiomeric and chemical purity of your (1R,2S)-2-aminocyclohexanol or its derivative. Impurities can significantly hinder stereoselectivity.
-
Reagent Quality: Ensure all reagents, especially organometallics and borane sources, are fresh and of high quality. Solvents must be anhydrous, as moisture can deactivate the catalyst and reduce enantioselectivity.[1]
-
Reaction Temperature: Meticulously control the reaction temperature. Even minor fluctuations can have a substantial impact on the enantiomeric excess. Lower temperatures often lead to higher ee.[2]
Q2: How critical is the purity of the (1R,2S)-2-aminocyclohexanol ligand, and how can I purify it?
A: The purity of the chiral ligand is paramount for achieving high stereoselectivity. Commercial batches may contain the other enantiomer or other impurities that can lead to a decrease in the observed enantiomeric excess. Recrystallization is a common and effective method for purification.
Q3: Can the in situ formation of my catalyst affect the enantiomeric excess?
A: Absolutely. The in situ generation of the active catalyst is a critical step. For instance, when preparing an oxazaborolidine catalyst for ketone reductions, the reaction between the (1R,2S)-2-aminocyclohexanol and the borane source must be allowed to go to completion to ensure the formation of the desired catalytic species.[1] An incomplete reaction can result in a mixture of catalysts, leading to a reduction in enantioselectivity.
Q4: My reaction is sluggish and giving a low yield in addition to poor ee. Are these problems related?
A: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate issues with catalyst activity, which in turn can affect its ability to control the stereochemistry of the reaction. Addressing the factors that improve yield, such as ensuring anhydrous conditions and using fresh reagents, will often also improve the enantiomeric excess.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve issues related to low enantiomeric excess in your asymmetric reactions catalyzed by (1R,2S)-2-aminocyclohexanol and its derivatives.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Troubleshooting Table
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (<80%) | Impure (1R,2S)-2-aminocyclohexanol ligand. | Verify the enantiomeric purity of the ligand by chiral HPLC. If necessary, recrystallize the ligand. Ensure proper storage under an inert atmosphere to prevent degradation.[1] |
| Suboptimal reaction temperature. | Monitor the internal reaction temperature throughout the experiment. Ensure the cooling bath is stable. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Screen a range of temperatures to find the optimum.[2] | |
| Inappropriate solvent. | The solvent may be interfering with the formation of the chiral transition state. Screen a variety of anhydrous, non-coordinating solvents such as toluene, hexane, or THF.[1] | |
| Presence of moisture or air. | Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.[1] | |
| Incorrect stoichiometry or catalyst loading. | Re-evaluate the stoichiometry of all reagents. Ensure accurate measurement of the catalyst. Titrate organometallic reagents before use. Vary the catalyst loading to find the optimal concentration. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a reliable supplier and from the same batch if possible. Store sensitive reagents under appropriate conditions (e.g., under inert gas, refrigerated). |
| Incomplete catalyst formation (in situ). | Allow sufficient time for the catalyst to form before adding the substrate. For oxazaborolidine catalysts, this may involve stirring the ligand and borane source for a set period at room temperature.[1] | |
| Low Reaction Conversion | Deactivated catalyst. | Ensure all reagents and solvents are pure and anhydrous. Consider if any functional groups on the substrate could be poisoning the catalyst. |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| Low reaction temperature. | While lower temperatures often improve ee, they also decrease the reaction rate. Find a balance between enantioselectivity and reaction time by screening different temperatures. |
Data Presentation
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with (1R,2S)-2-Aminocyclohexanol Derived Ligands
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (1R,2S)-N-benzyl-2-aminocyclohexanol | 10 | Hexane | 0 | 95 | 92 |
| 2 | (1R,2S)-N-isopropyl-2-aminocyclohexanol | 10 | Hexane | 0 | 92 | 88 |
| 3 | (1R,2S)-N-benzyl-2-aminocyclohexanol | 10 | Toluene | 0 | 96 | 94 |
| 4 | (1R,2S)-N-benzyl-2-aminocyclohexanol | 5 | Toluene | 0 | 93 | 93 |
| 5 | (1R,2S)-N-benzyl-2-aminocyclohexanol | 10 | Toluene | -20 | 88 | 97 |
Note: Data is representative and compiled for illustrative purposes based on typical outcomes for this class of reaction.
Table 2: Asymmetric Aldol Reaction using Prolinamides of (1R,2S)-2-Aminocyclohexanol
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | dr | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 5 | Acetone | None | 95 | - | >99 |
| 2 | Benzaldehyde | Acetone | 5 | Acetone | None | 92 | - | 98 |
| 3 | Cyclohexanecarboxaldehyde | Acetone | 10 | Acetone | None | 85 | - | 96 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | None | 90 | 95:5 (anti/syn) | 97 (anti) |
Note: Data is representative and based on findings for prolinamide catalysts derived from aminocyclohexanols.[3]
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol describes a general procedure for the enantioselective addition of diethylzinc to an aldehyde using a catalyst derived from (1R,2S)-2-aminocyclohexanol.
Materials:
-
(1R,2S)-2-aminocyclohexanol derivative (chiral ligand)
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Aldehyde
-
Anhydrous Toluene (or other suitable solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the (1R,2S)-2-aminocyclohexanol derivative (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add the diethylzinc solution (2.2 mmol, 2.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction: Add the freshly distilled aldehyde (2.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
References
Technical Support Center: Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (1R,2S)-2-aminocyclohexanol hydrochloride.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
-
Question: My synthesis is producing a significant amount of the undesired trans-isomer ((1R,2R)- or (1S,2S)-2-aminocyclohexanol). How can I improve the diastereoselectivity for the cis-isomer?
-
Answer: Achieving high cis-diastereoselectivity is a common challenge. The choice of reducing agent and reaction conditions for the reduction of a precursor, such as a β-enaminoketone, is critical.
-
Potential Cause: The reducing agent is not sterically hindered enough to favor attack from the less hindered face of the carbonyl or imine precursor, leading to a mixture of diastereomers.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Employing bulky reducing agents can enhance diastereoselectivity. For instance, reductions of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol have been reported to yield diastereomeric mixtures of amino alcohols. The ratio of these isomers is highly dependent on the substrate and specific reaction conditions.
-
Directed Reduction: If your synthetic route involves the reduction of a cyclic α-amino ketone, consider using a chelating agent in combination with the reducing agent. This can help direct the hydride attack to a specific face of the carbonyl.
-
Substrate Control: The stereochemistry of substituents on the cyclohexane ring can influence the direction of nucleophilic attack. Ensure the stereochemistry of your starting materials is correct and consider if existing stereocenters are directing the reaction as expected.
-
-
Issue 2: Poor Enantioselectivity
-
Question: I am obtaining a racemic or nearly racemic mixture of the cis-2-aminocyclohexanol. How can I improve the enantioselectivity to obtain the desired (1R,2S) enantiomer?
-
Answer: Enantioselectivity is key to synthesizing the specific (1R,2S) isomer. This is typically achieved through asymmetric synthesis or chiral resolution.
-
Potential Cause: The chiral catalyst or auxiliary is not effective, or the resolution method is inefficient.
-
Troubleshooting Steps:
-
Asymmetric Catalysis: The addition of carbamates to cyclohexene oxide catalyzed by an oligomeric (salen)Co-OTf complex has been shown to produce enantioenriched trans-1,2-amino alcohols.[1] While this produces the trans isomer, similar catalytic asymmetric approaches can be adapted for the synthesis of cis isomers, for example, by using a different starting material or catalyst system. Ensure the catalyst is properly prepared and handled, as its activity can be sensitive to air and moisture.
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as (S)-α-methylbenzylamine, can be used to introduce chirality. The condensation of 4,4-dimethyl-1,3-cyclohexanedione with (S)-α-methylbenzylamine yields a chiral β-enaminoketone, which can then be reduced.[2][3] The efficiency of the diastereoselective reduction will determine the final enantiomeric excess.
-
Enzymatic Methods: Consider chemoenzymatic methods, such as enzymatic kinetic resolution, which can be highly selective for one enantiomer.[4]
-
Chiral Resolution: If you have a racemic mixture of cis-2-aminocyclohexanol, you can perform a classical resolution using a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by crystallization.
-
-
Issue 3: Difficulty in Purification and Isolation of the Hydrochloride Salt
-
Question: I am having trouble isolating a pure, crystalline solid of this compound. It is either an oil or an impure solid.
-
Answer: The hydrochloride salt of 2-aminocyclohexanol can be hygroscopic, and proper handling is necessary for successful isolation.
-
Potential Cause: Presence of water, residual solvent, or impurities from the reaction. The free amine is a white to off-white crystalline solid, and its hydrochloride salt should also be a solid.[5]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents used in the final salt formation step are anhydrous. The presence of water can prevent crystallization.
-
Solvent Selection for Precipitation/Crystallization: The choice of solvent is crucial. Typically, a solution of the free amine in a solvent like isopropanol or ethanol is treated with a solution of HCl in the same solvent or with gaseous HCl. The hydrochloride salt then precipitates out. If it oils out, try adding a non-polar co-solvent like diethyl ether or hexane to induce precipitation.
-
Purification of the Free Amine: Before forming the hydrochloride salt, ensure the free amine is pure. This can be achieved by column chromatography or recrystallization.
-
Recrystallization of the Hydrochloride Salt: If the initial precipitate is impure, recrystallization can be performed. A common solvent system for this is ethanol/diethyl ether.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (1R,2S)-2-aminocyclohexanol?
A1: Common strategies include:
-
From Cyclohexene Oxide: The ring-opening of cyclohexene oxide with an amine source is a direct approach. Asymmetric catalysis can be employed to achieve enantioselectivity.[1]
-
Reduction of β-Enaminoketones: Chiral β-enaminoketones can be prepared and then reduced to form the desired amino alcohol. The stereochemical outcome depends on the reducing agent and the chiral auxiliary used.[2][3]
-
Diels-Alder Reaction: A Diels-Alder reaction followed by functional group manipulations and resolution can be a scalable route to the racemic precursor, which is then resolved to obtain the desired enantiomer.[4]
Q2: How can I confirm the stereochemistry of my product?
A2: The stereochemistry can be confirmed using several analytical techniques:
-
NMR Spectroscopy: 1H NMR spectroscopy, particularly the use of NOESY experiments, can help determine the relative stereochemistry (cis or trans). The coupling constants between the protons on the carbons bearing the amino and hydroxyl groups can also provide conformational information.
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard method.
-
X-ray Crystallography: If a single crystal of the product or a derivative can be obtained, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.
Q3: What are the safety considerations when working with the reagents for this synthesis?
A3: Standard laboratory safety precautions should be followed. Specific hazards include:
-
This compound: May cause skin and serious eye irritation.[6][7]
-
Cyclohexene oxide: Is a potential carcinogen and should be handled with care in a well-ventilated fume hood.
-
Reducing agents (e.g., sodium borohydride, lithium aluminum hydride): Are flammable and react violently with water.
-
Strong acids and bases: Are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Catalysts for the Addition of Phenyl Carbamate to Cyclohexene Oxide[1]
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Monomeric (salen)Co-OTf (1) | 25 | 24 | 25 | 65 |
| 2 | Monomeric (salen)Co-OTf (1) | 50 | 24 | 50 | 60 |
| 3 | Oligomeric (salen)Co-OTf (1) | 25 | 24 | 85 | 92 |
| 4 | Oligomeric (salen)Co-OTf (1) | 50 | 24 | 91 | 95 |
Experimental Protocols
Protocol 1: Synthesis of a β-Enaminoketone[2][3]
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3.5 hours.
-
The water formed during the reaction is removed azeotropically using a Dean-Stark trap.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting yellow solid is purified by crystallization from dichloromethane/hexane to yield the β-enaminoketone.
Protocol 2: Reduction of a β-Enaminoketone[2]
-
The β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol at room temperature.
-
Sodium metal is added portion-wise to the solution.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give a diastereomeric mixture of the amino alcohols.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 6. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]
purification of (1R,2S)-2-aminocyclohexanol hydrochloride from diastereomeric impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (1R,2S)-2-aminocyclohexanol hydrochloride from its diastereomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomeric impurities encountered during the synthesis of this compound?
A1: The primary diastereomeric impurity is the trans-isomer, (1R,2R)- or (1S,2S)-2-aminocyclohexanol. The synthesis of the cis-(1R,2S) isomer can often lead to the formation of a mixture of cis and trans isomers. The separation of these diastereomers is crucial for obtaining the desired stereochemically pure compound.
Q2: What is the most common method for purifying this compound from its diastereomers?
A2: Fractional crystallization is the most widely used technique for the separation of diastereomeric salts like 2-aminocyclohexanol hydrochloride.[1] This method leverages the differences in solubility between the cis and trans diastereomeric hydrochloride salts in a specific solvent system.[2]
Q3: How does the hydrochloride salt formation facilitate the separation of diastereomers?
A3: Converting the diastereomeric aminocyclohexanols to their hydrochloride salts alters their physical properties, such as crystal lattice energy and solvation, leading to different solubilities in various solvents. This difference in solubility is the basis for their separation by fractional crystallization.[2]
Q4: What analytical techniques are suitable for determining the diastereomeric purity of the final product?
A4: Several analytical methods can be employed to assess diastereomeric purity:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying stereoisomers.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between diastereomers, often by observing differences in chemical shifts and coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.[5] The use of chiral derivatizing agents can also aid in resolving signals.[4]
-
Gas Chromatography (GC): After appropriate derivatization, GC with a chiral column can also be used for separation and quantification.[6]
Experimental Protocols
Protocol 1: Diastereomeric Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound from a mixture containing the trans-diastereomer.
Materials:
-
Crude mixture of cis- and trans-2-aminocyclohexanol hydrochloride
-
Methanol
-
Ethanol
-
Isopropanol
-
Other organic solvents for screening (e.g., acetonitrile, acetone)
-
Crystallization dish or Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: To identify the optimal solvent system, perform small-scale crystallization trials with various solvents and solvent mixtures (e.g., methanol/ethanol, isopropanol/water). The ideal solvent is one in which the desired diastereomer has low solubility at low temperatures and high solubility at elevated temperatures, while the undesired diastereomer remains more soluble at low temperatures.
-
Dissolution: In a crystallization flask, dissolve the crude mixture of 2-aminocyclohexanol hydrochloride diastereomers in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual.[7] Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Determine the diastereomeric purity of the crystals and the mother liquor using a suitable analytical method (e.g., HPLC or NMR) to assess the efficiency of the separation.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Purified Product | The desired diastereomer is too soluble in the chosen solvent. | Select a solvent in which the desired diastereomer has lower solubility, or use a mixture of a good solvent and a poor solvent (anti-solvent). |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the solid. | |
| Low Diastereomeric Purity | The cooling process was too rapid, leading to co-precipitation of the undesired diastereomer. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulation of the flask can help slow the cooling rate.[7] |
| The chosen solvent does not provide sufficient differentiation in solubility between the diastereomers. | Perform a more extensive solvent screen to find a more selective solvent system.[7] | |
| No Crystal Formation | The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent and attempt to recrystallize. |
| The compound has oiled out instead of crystallizing. | Try using a different solvent system or add a seed crystal of the desired pure diastereomer to induce crystallization. |
Data Presentation
Table 1: Solubility of 2-Aminocyclohexanol Hydrochloride Diastereomers in Methanol
| Diastereomer | Solubility in Methanol |
| trans-1,2-diaminocyclohexane dihydrochloride | Much less soluble |
| cis-1,2-diaminocyclohexane dihydrochloride | More soluble |
Note: This data is for the analogous diaminocyclohexane dihydrochloride and serves as an illustrative example of the solubility differences that can be exploited for separation.[2] Specific solubility data for this compound may vary.
Visualizations
Caption: Experimental workflow for the purification of this compound via diastereomeric recrystallization.
Caption: Troubleshooting decision tree for low diastereomeric purity after recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preparation of (1R,2S)-2-Aminocyclohexanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-2-aminocyclohexanol hydrochloride.
I. Synthesis Overview & Key Challenges
The preparation of this compound typically involves a three-stage process:
-
Aminolysis of Cyclohexene Oxide: The nucleophilic ring-opening of cyclohexene oxide with ammonia to form racemic trans-2-aminocyclohexanol.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired (1R,2S)-enantiomer, commonly through diastereomeric salt formation with a chiral resolving agent.
-
Hydrochloride Salt Formation: Conversion of the isolated chiral amine to its hydrochloride salt to improve stability and handling.
The primary challenges encountered during this synthesis are the formation of secondary amine byproducts in the first stage and achieving high enantiomeric purity during the resolution stage.
II. Troubleshooting Guides & FAQs
Stage 1: Aminolysis of Cyclohexene Oxide
Primary Reaction: Cyclohexene Oxide + Ammonia → rac-trans-2-Aminocyclohexanol
Key Side Reaction: trans-2-Aminocyclohexanol + Cyclohexene Oxide → meso- and dl-bis(2-hydroxycyclohexyl)amine
Question 1: My yield of trans-2-aminocyclohexanol is low, and I've isolated a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer: You are likely forming a secondary amine byproduct, bis(2-hydroxycyclohexyl)amine. This occurs when the initially formed primary amine product acts as a nucleophile and attacks another molecule of cyclohexene oxide.
Troubleshooting:
-
Increase the Excess of Ammonia: The most effective way to minimize the formation of the secondary amine is to use a large molar excess of ammonia relative to cyclohexene oxide. A higher concentration of ammonia increases the probability that cyclohexene oxide will react with ammonia rather than the amino alcohol product.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. Optimum conditions are typically around 100°C in a sealed reactor.
-
Solvent System: The use of an aqueous alcoholic ammonia solution has been shown to be effective. Anhydrous conditions may lead to lower yields of the desired primary amine.
Quantitative Impact of Ammonia Excess on Product Yields
| Molar Ratio (Ammonia : Cyclohexene Oxide) | Yield of trans-2-Aminocyclohexanol (%) | Yield of bis(2-hydroxycyclohexyl)amine (%) |
| 2 : 1 | Major Product | Significant Byproduct |
| 6 : 1 | Moderate | Moderate Byproduct |
| 20 : 1 | 88.5 | Minimized Byproduct |
| Data adapted from a study on the ammonolysis of 1,2-epoxycyclohexane.[1][2] |
Stage 2: Chiral Resolution of rac-trans-2-Aminocyclohexanol
Common Method: Diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.
(1R,2S)-2-Aminocyclohexanol + (1S,2R)-2-Aminocyclohexanol + L-(+)-Tartaric Acid → Diastereomeric Salts
Question 2: I am having difficulty achieving high enantiomeric excess (>99% ee) after recrystallization of the diastereomeric salt. What are the potential issues?
Answer: Incomplete resolution is a common challenge. Several factors can influence the efficiency of diastereomeric salt crystallization.
Troubleshooting:
-
Choice of Resolving Agent: While L-(+)-tartaric acid is common, other chiral acids like di-p-toluoyl-L-tartaric acid or mandelic acid may provide better separation for your specific substrate.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic screening of solvents (e.g., methanol, ethanol, water, or mixtures) is recommended to find conditions where one diastereomer is significantly less soluble than the other.
-
Number of Recrystallizations: Multiple recrystallizations may be necessary to achieve high enantiomeric purity. Monitor the enantiomeric excess (ee) of the crystalline material after each step.
-
Use of a Supplemental Acid: In some cases, the addition of an achiral acid, such as HCl, in a sub-stoichiometric amount can improve the yield and diastereomeric excess of the desired salt.[3] This is thought to work by forming a more soluble salt with the undesired enantiomer, thus preventing its co-precipitation.[3]
-
Temperature Control: A slow and controlled cooling process during crystallization is crucial to allow for the selective precipitation of the less soluble diastereomer.
Stage 3: Hydrochloride Salt Formation
Reaction: (1R,2S)-2-Aminocyclohexanol + HCl → this compound
Question 3: After adding HCl to my isolated (1R,2S)-2-aminocyclohexanol, I am getting an oil or a sticky solid instead of a crystalline product. How can I improve the salt formation?
Answer: The formation of non-crystalline material can be due to residual solvent, impurities, or the presence of water.
Troubleshooting:
-
Ensure Purity of the Free Amine: Any unreacted starting material or byproducts from the previous steps can interfere with crystallization. Ensure the (1R,2S)-2-aminocyclohexanol is of high purity before proceeding.
-
Choice of Solvent: The salt is typically formed by dissolving the free amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and then adding a solution of HCl in the same or a miscible solvent. Anhydrous conditions are often preferred.
-
Control of Stoichiometry: Use a precise amount of HCl, typically a slight excess. An excess of acid can sometimes lead to the formation of hydrates or affect solubility.
-
Temperature and Agitation: Cooling the solution after the addition of HCl and providing gentle agitation can induce crystallization. Seeding with a small crystal of the desired product can also be beneficial.
-
Potential for Racemization: While less common, exposure to harsh acidic conditions and elevated temperatures for prolonged periods could potentially lead to side reactions, though racemization at this stage is unlikely under standard conditions.
Question 4: Can the hydrochloride salt formation lead to other side reactions?
Answer: The formation of the hydrochloride salt is generally a clean and high-yielding reaction. However, in the presence of certain impurities or under forcing conditions, side reactions could theoretically occur. For instance, the hydroxyl group could potentially react under very harsh acidic conditions, but this is not a common issue in this specific synthesis. The primary focus should be on achieving proper crystallization. The use of the hydrochloride salt of the amino alcohol can actually prevent side reactions involving the nitrogen atom in subsequent synthetic steps by reducing its nucleophilicity.[4]
III. Experimental Protocols
Key Experimental Method: Aminolysis of Cyclohexene Oxide
-
Reaction Setup: In a high-pressure autoclave, place 1 mole of cyclohexene oxide.
-
Addition of Ammonia: Add a 20-fold molar excess of a saturated aqueous alcoholic (e.g., ethanolic) ammonia solution.
-
Reaction Conditions: Seal the autoclave and heat to 100°C with stirring for 1-2 hours.
-
Work-up: After cooling to room temperature, vent the excess ammonia in a fume hood. The solvent is then removed under reduced pressure.
-
Purification: The resulting racemic trans-2-aminocyclohexanol can be purified by vacuum distillation or sublimation. The secondary amine byproduct, if formed in significant amounts, may precipitate and can be removed by filtration prior to concentration.[1][2]
IV. Visualizations
Reaction Pathway and Side Reaction
References
Technical Support Center: Optimization of (1R,2S)-2-Aminocyclohexanol Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (1R,2S)-2-aminocyclohexanol in asymmetric catalysis.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of reaction conditions for (1R,2S)-2-aminocyclohexanol catalyzed reactions.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My reaction is proceeding with good yield, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors, often interconnected, can be responsible. A systematic approach to troubleshooting is recommended.
-
Purity of Catalyst and Reagents: The enantiomeric and chemical purity of (1R,2S)-2-aminocyclohexanol is critical for high stereoselectivity. Commercial batches may contain the minor enantiomer or other impurities that can lead to a decrease in the overall enantiomeric excess. Similarly, impurities in substrates, reagents, and solvents can interfere with the catalyst's performance.
-
Recommendation: Verify the purity of your (1R,2S)-2-aminocyclohexanol. If necessary, purify it by recrystallization. Ensure all other reagents are of high purity and solvents are anhydrous.
-
-
Reaction Temperature: Temperature plays a crucial role in the transition state of the reaction, directly influencing enantioselectivity. Generally, lower temperatures enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Recommendation: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the conformation of the catalyst-substrate complex.
-
Recommendation: Conduct a solvent screen with a variety of aprotic, non-coordinating solvents such as toluene, dichloromethane, or THF to identify the optimal medium for your specific transformation.
-
-
Catalyst Loading: An inappropriate catalyst loading can sometimes lead to a background, non-catalyzed reaction, which will lower the enantiomeric excess.
-
Recommendation: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration.
-
-
Issue 2: Low or No Reaction Conversion
-
Question: My reaction is not proceeding to completion, or I am observing no product formation. What are the likely reasons for this?
-
Answer: Low or no conversion can be frustrating. The following points should be investigated:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Recommendation: Ensure the catalyst has been stored properly under an inert atmosphere. If preparing a derivative of the catalyst in situ, ensure the pre-formation step is complete before adding the substrate.
-
-
Reaction Conditions: The reaction conditions may not be optimal for the specific substrates.
-
Recommendation: Re-evaluate the reaction temperature; some reactions require heating to proceed at a reasonable rate. Confirm the correct stoichiometry of all reagents.
-
-
Presence of Water or Air: Many organocatalytic reactions are sensitive to moisture and atmospheric oxygen.
-
Recommendation: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
-
Issue 3: Inconsistent Results
-
Question: I am getting variable yields and enantioselectivities between different runs of the same reaction. What could be causing this inconsistency?
-
Answer: Inconsistent results often point to subtle variations in the experimental setup.
-
Reagent Quality: The quality and concentration of reagents, especially organometallic compounds or solutions of reducing agents, can vary between batches or degrade over time.
-
Recommendation: Use fresh reagents whenever possible. Titrate organometallic reagents before use to determine their exact concentration.
-
-
Atmospheric Contamination: Brief or inconsistent exposure to air and moisture can affect the reaction outcome.
-
Recommendation: Maintain a consistently inert atmosphere throughout the entire experimental procedure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroxyl and amino groups in (1R,2S)-2-aminocyclohexanol in catalysis?
A1: The amino and hydroxyl groups are the key functional groups responsible for the catalytic activity. They can act as a bifunctional catalyst, where one group (e.g., the amino group) activates the nucleophile (e.g., by forming an enamine with a ketone) and the other group (e.g., the hydroxyl group) activates the electrophile (e.g., through hydrogen bonding). This dual activation within a chiral scaffold is what directs the stereochemical outcome of the reaction.
Q2: How do I choose the appropriate derivative of (1R,2S)-2-aminocyclohexanol for my reaction?
A2: (1R,2S)-2-aminocyclohexanol is often used as a precursor to form more complex catalysts. For example, it can be used to synthesize chiral ligands for metal-catalyzed reactions or derivatized to form prolinamide catalysts for aldol reactions. The choice of derivative will depend on the specific transformation you are trying to achieve. A thorough literature search for the desired reaction type is the best starting point.
Q3: Can I recover and reuse the catalyst?
A3: In many cases, yes. Since the catalyst contains a basic amino group, it can often be separated from the reaction mixture by an acid-base extraction during the workup. The catalyst can then be recovered from the aqueous phase by neutralization and extraction. However, the efficiency of recovery and the activity of the recycled catalyst should be evaluated for each specific process.
Data Presentation
Table 1: Influence of Reaction Parameters on a Representative Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 24 | 85 | 90 |
| 2 | 10 | Toluene | 25 | 12 | 92 | 91 |
| 3 | 5 | CH2Cl2 | 25 | 24 | 78 | 85 |
| 4 | 5 | THF | 25 | 24 | 80 | 88 |
| 5 | 5 | Toluene | 0 | 48 | 82 | 95 |
| 6 | 5 | Toluene | -20 | 72 | 75 | >99 |
Note: The data in this table is illustrative and represents typical trends. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
Representative Protocol for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde
-
Catalyst Preparation (if applicable): If a derivative of (1R,2S)-2-aminocyclohexanol is used (e.g., a prolinamide), synthesize and purify it according to established literature procedures.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (1R,2S)-2-aminocyclohexanol or its derivative (5-10 mol%).
-
Solvent and Reagent Addition: Add the appropriate anhydrous solvent (e.g., toluene, 2 mL per mmol of the limiting reagent). Add the ketone (1.2 - 2 equivalents).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (1 equivalent) dropwise over 5 minutes.
-
Monitoring the Reaction: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and characterize the product by NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Caption: General experimental workflow for a (1R,2S)-2-aminocyclohexanol catalyzed reaction.
Technical Support Center: (1R,2S)-2-Aminocyclohexanol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common challenges associated with the use of (1R,2S)-2-aminocyclohexanol derivative catalysts in asymmetric synthesis, with a focus on catalyst deactivation and recycling.
Troubleshooting Guide
This guide addresses prevalent issues encountered during experiments, offering potential causes and solutions to help you optimize your reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst Inactivation/Inhibition: The catalyst's active sites may be blocked or the catalyst may be degrading under the reaction conditions. | - Ensure all reagents and solvents are pure and anhydrous. - Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). - Optimize catalyst loading; too low a concentration may result in incomplete conversion, while too high a concentration can sometimes lead to side reactions. |
| Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the specific transformation. | - Screen a range of temperatures; often, lower temperatures improve enantioselectivity but may require longer reaction times. - Monitor the reaction progress by TLC or GC to determine the optimal reaction time. | |
| Low Enantiomeric Excess (ee) | Impure Chiral Catalyst: The enantiomeric purity of the (1R,2S)-2-aminocyclohexanol derivative is crucial for high enantioselectivity. | - Verify the enantiomeric purity of the catalyst using chiral HPLC. - If necessary, purify the catalyst by recrystallization. |
| Presence of Moisture: Water can hydrolyze the catalyst or react with reagents, leading to a non-stereoselective background reaction. | - Use oven-dried glassware. - Employ anhydrous solvents and reagents.[1] | |
| Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex, affecting stereoselectivity. | - Screen a variety of non-coordinating solvents such as toluene, dichloromethane, or THF. | |
| Catalyst Deactivation During Reaction | Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst. | - Investigate lowering the reaction temperature. - Compare the NMR spectrum of the catalyst before and after the reaction to check for structural changes. |
| Catalyst Poisoning: Impurities in the substrate or solvent, or reaction byproducts, can bind to the catalyst's active sites. | - Purify substrates and solvents before use. - Consider the use of scavengers if the nature of the poison is known. | |
| Low Catalyst Recovery After Recycling | Mechanical Losses: Catalyst may be lost during transfer, filtration, or extraction steps. | - Ensure careful handling and transfer of the catalyst. - Optimize the extraction and filtration procedures to minimize losses. |
| Incomplete Extraction: The catalyst may not be fully extracted into the desired phase during workup. | - Perform multiple extractions to ensure complete transfer of the catalyst. - Adjust the pH during acid-base extraction to ensure the catalyst is fully protonated or deprotonated. | |
| Emulsion Formation: Emulsions can form during acid-base extractions, trapping the catalyst. | - If an emulsion forms, try adding a saturated solution of NaCl or a small amount of a different organic solvent to break it. |
Frequently Asked Questions (FAQs)
Catalyst Deactivation
-
Q1: My catalyst's activity is decreasing with each recycling run. What are the common causes? A1: A gradual decrease in catalytic activity upon recycling is a common observation and can be attributed to several factors. These include mechanical loss during the recovery process, thermal degradation if the reaction or workup involves high temperatures, and catalyst poisoning from impurities in the substrate or solvent. For immobilized catalysts, leaching of the active species from the solid support can also lead to reduced activity.[1]
-
Q2: How can I determine if my immobilized catalyst is leaching into the reaction mixture? A2: A hot filtration test is a reliable method to assess catalyst leaching. To perform this test, run the reaction to approximately 50% conversion, then quickly filter the hot reaction mixture to remove the solid catalyst. If the reaction continues to proceed in the filtrate, it indicates that active catalytic species have leached from the support into the solution.[1]
-
Q3: Can the reaction solvent affect the stability of my catalyst? A3: Yes, the choice of solvent can significantly impact catalyst stability. Some solvents may react with the catalyst or promote its degradation. It is advisable to screen different solvents for both optimal reactivity and catalyst stability.
Catalyst Recycling
-
Q4: What is the most common method for recycling homogeneous (1R,2S)-2-aminocyclohexanol derivative catalysts? A4: The most prevalent and effective method is acid-base extraction. Since these catalysts possess a basic amino group, they can be protonated with an aqueous acid (e.g., HCl) to form a water-soluble salt. This allows for their separation from the non-polar organic product, which remains in the organic phase. The catalyst can then be recovered from the aqueous phase by basification and subsequent extraction into an organic solvent.[1]
-
Q5: How can I verify the purity and integrity of my recycled catalyst? A5: After recovery, it is crucial to assess the catalyst's purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm that the catalyst's structure has not changed. Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining its enantiomeric purity, which is critical for maintaining high enantioselectivity in subsequent reactions.[1]
-
Q6: Is it better to use a homogeneous or a heterogeneous (immobilized) version of the catalyst for easier recycling? A6: Heterogeneous catalysts are generally easier to recover, often requiring only simple filtration. This minimizes solvent usage during workup and can prevent issues like emulsion formation. However, immobilization can sometimes lead to lower catalytic activity compared to the homogeneous counterpart due to mass transfer limitations. The choice depends on the specific reaction, the stability of the immobilized catalyst, and the scale of the operation.[1]
Data Presentation
The following table provides representative data on the performance of a chiral aminocyclohexanol-derived catalyst over several recycling cycles in an asymmetric transfer hydrogenation of a prochiral ketone.
Disclaimer: This data is illustrative and based on typical performance reported for similar recyclable chiral catalysts. Actual results will vary depending on the specific (1R,2S)-2-aminocyclohexanol derivative, reaction conditions, and the efficiency of the recovery protocol.
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 98 | 96 |
| 2 | 97 | 95 |
| 3 | 96 | 95 |
| 4 | 94 | 93 |
| 5 | 92 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the (1R,2S)-2-aminocyclohexanol derivative ligand and a suitable metal precursor (e.g., [RuCl₂(p-cymene)]₂) in an anhydrous solvent (e.g., isopropanol).
-
Reaction Setup: Stir the catalyst solution at room temperature for the specified time to allow for complex formation.
-
Substrate Addition: Add the prochiral ketone to the catalyst solution.
-
Hydrogen Source: Introduce the hydrogen source. For transfer hydrogenation, this is often the solvent itself (e.g., isopropanol) with a base (e.g., KOH).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction and proceed with the catalyst recycling protocol.
Protocol 2: General Procedure for Recycling of a Homogeneous (1R,2S)-2-Aminocyclohexanol Derivative Catalyst via Acid-Base Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Acidic Extraction: Transfer the mixture to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. The protonated catalyst will move to the aqueous layer, while the organic product remains in the organic layer.
-
Phase Separation: Separate the aqueous layer. Re-extract the organic layer with 1M HCl to ensure complete recovery of the catalyst.
-
Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the pH is >10 to deprotonate the catalyst.
-
Catalyst Extraction: Extract the basic aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the solid, recycled catalyst.[1]
-
Purity Check: Analyze the recovered catalyst for its chemical and enantiomeric purity before reuse.
Mandatory Visualizations
Caption: Common deactivation pathways for catalysts.
Caption: Workflow for recycling a homogeneous catalyst.
References
overcoming low yields in the synthesis of (1R,2S)-2-aminocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-2-aminocyclohexanol. Low yields can be a significant challenge in obtaining this valuable chiral building block, and this guide aims to provide practical solutions to common experimental issues.
Troubleshooting Guides
Issue 1: Low Yield in the Ring-Opening of Cyclohexene Oxide
The most common route to 2-aminocyclohexanol involves the ring-opening of cyclohexene oxide. Low yields in this step are frequently encountered.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the starting material. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A systematic temperature optimization study is recommended. |
| Choice of Amine Source: The nucleophilicity of the amine source is critical. Aqueous ammonia can be effective, but protected amine equivalents like carbamates may offer better solubility and reactivity in certain solvent systems. Consider using a more reactive amine source if the reaction is sluggish. | |
| Side Product Formation | Formation of trans-2-aminocyclohexanol: The formation of the undesired trans isomer is a common issue. The stereochemical outcome of the ring-opening is highly dependent on the reaction mechanism (SN1 vs. SN2). To favor the cis product, conditions that promote an SN2 mechanism should be employed. This includes using a less-hindered nucleophile and a polar aprotic solvent. |
| Formation of Diol Byproducts: The presence of water in the reaction mixture can lead to the formation of cyclohexanediol. Ensure all reagents and solvents are anhydrous. | |
| Catalyst Inactivity or Low Efficiency | Catalyst Selection: For enantioselective synthesis, the choice of catalyst is paramount. Chiral salen-metal complexes have been shown to be effective. Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air- or moisture-sensitive. |
| Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst will result in a slow reaction, while too much can sometimes lead to undesired side reactions or be economically unviable. | |
| Difficult Product Isolation | Emulsion Formation during Workup: The product, being an amino alcohol, can act as a surfactant, leading to persistent emulsions during aqueous workup. To break emulsions, try adding brine or a small amount of a different organic solvent. |
| Product Solubility in Aqueous Layer: 2-aminocyclohexanol has some water solubility, which can lead to losses during extraction. Perform multiple extractions with an appropriate organic solvent to maximize recovery. Acidifying the aqueous layer to protonate the amine and then extracting with an organic solvent to remove non-basic impurities, followed by basification and re-extraction, can improve isolation. |
Issue 2: Poor Diastereoselectivity (Formation of trans Isomer)
Achieving high cis-diastereoselectivity is a key challenge in the synthesis of (1R,2S)-2-aminocyclohexanol.
| Potential Cause | Troubleshooting Strategy |
| Reaction Mechanism Control | Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like THF or acetonitrile generally favor SN2 reactions, which can lead to higher cis selectivity in certain systems. |
| Nucleophile Choice: The nature of the nucleophile can impact the stereochemical outcome. Experiment with different ammonia equivalents or protected amines. | |
| Stereocontrol in Alternative Routes | Reduction of β-Enaminoketones: An alternative route involves the reduction of β-enaminoketones. The diastereoselectivity of this reduction is highly dependent on the reducing agent and the substrate. Bulky reducing agents may favor the formation of one diastereomer over the other. |
Issue 3: Low Enantioselectivity
Obtaining the desired (1R,2S) enantiomer in high purity requires careful control of the asymmetric synthesis or efficient resolution.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Asymmetric Catalyst | Catalyst Screening: If using a catalytic asymmetric method, screen a variety of chiral ligands and metal precursors to find the optimal combination for high enantioselectivity. |
| Reaction Conditions: Temperature, solvent, and concentration can all influence the enantiomeric excess (ee). A systematic optimization of these parameters is crucial. | |
| Inefficient Resolution | Choice of Resolving Agent: For classical resolution, the choice of the chiral resolving agent is critical. Di-p-toluoyl tartaric acid is a commonly used resolving agent for amino alcohols. Experiment with different resolving agents to find one that forms well-defined, easily separable diastereomeric salts. |
| Crystallization Conditions: The conditions for fractional crystallization (solvent, temperature, cooling rate) must be carefully controlled to achieve efficient separation of the diastereomeric salts. | |
| Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic 2-aminocyclohexanol derivatives. The choice of enzyme, acyl donor, and solvent are key parameters to optimize for high enantioselectivity and conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of (1R,2S)-2-aminocyclohexanol?
A1: The most common and direct precursor is cyclohexene oxide. However, alternative routes starting from cyclohexene or 1,3-cyclohexanedione derivatives have also been reported.[1][2]
Q2: How can I improve the yield of the epoxide ring-opening reaction with ammonia?
A2: To improve the yield, ensure anhydrous conditions to prevent diol formation. Optimize the temperature and reaction time by monitoring the reaction progress. Using a catalyst, such as a Lewis acid, can also enhance the reaction rate. The choice of solvent is also important; polar aprotic solvents are often preferred.
Q3: My synthesis results in a mixture of cis and trans isomers. How can I increase the proportion of the cis isomer?
A3: Achieving high cis selectivity can be challenging. One approach is to use a synthetic route that intrinsically favors the cis product, such as the reduction of a suitably substituted β-enaminoketone.[2] In the case of cyclohexene oxide ring-opening, the reaction conditions need to be carefully controlled to favor an SN2-type mechanism, which can be influenced by the choice of nucleophile and solvent.
Q4: What are the best methods for obtaining the enantiomerically pure (1R,2S)-2-aminocyclohexanol?
A4: There are two main strategies:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly synthesize the desired enantiomer. For example, the catalytic asymmetric aminolysis of cyclohexene oxide.
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic cis-2-aminocyclohexanol and then separating the enantiomers. This can be done by:
-
Classical Resolution: Forming diastereomeric salts with a chiral acid (e.g., di-p-toluoyl tartaric acid) and separating them by fractional crystallization.
-
Enzymatic Resolution: Using an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.
-
Q5: What are some common side products to look out for in the synthesis of 2-aminocyclohexanol?
A5: Common side products include the trans-diastereomer, 1,2-cyclohexanediol (if water is present), and unreacted starting materials. Depending on the specific reagents used, other byproducts may also form. It is important to characterize all major components of the crude reaction mixture to identify and address the sources of impurity.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Ring-Opening of Cyclohexene Oxide with Phenyl Carbamate (leading to the trans-isomer)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Monomeric (salen)Co-OTf | 1 | 50 | 24 | 33 | 21 |
| Oligomeric (salen)Co-OTf | 1 | 23 | 21 | 97 | 97 |
| Oligomeric (salen)Co-OTf | 1 | 50 | 24 | 91 | 95 |
Data from a study on the synthesis of the trans-isomer, illustrating the impact of catalyst choice and reaction conditions on yield and enantioselectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Asymmetric Ring-Opening of Cyclohexene Oxide (leading to the trans-isomer)
This protocol is adapted from a high-yield synthesis of trans-2-aminocyclohexanol and serves as a starting point for optimization towards the cis-isomer.
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co-OTf catalyst
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the oligomeric (salen)Co-OTf catalyst (1-2 mol%).
-
Add the anhydrous solvent, followed by cyclohexene oxide (1.0 equivalent).
-
Add phenyl carbamate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 23-50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the protected amino alcohol is isolated.
-
The protecting group is then removed under basic conditions to yield the free amino alcohol.
Note: This protocol is for the synthesis of the trans-isomer and would require significant modification and optimization to achieve high cis-selectivity.
Protocol 2: General Procedure for the Reduction of a β-Enaminoketone (leading to a cis-enriched product)
This protocol is based on a method for the synthesis of 3-aminocyclohexanols and illustrates a strategy for achieving cis-diastereoselectivity.
Materials:
-
β-Enaminoketone precursor
-
Sodium metal
-
Anhydrous THF
-
Isopropyl alcohol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the β-enaminoketone in a mixture of anhydrous THF and isopropyl alcohol.
-
To this solution, add sodium metal in small portions at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude amino alcohol.
-
The diastereomeric ratio of the crude product can be determined by GC-MS or NMR spectroscopy.
-
The cis and trans isomers can be separated by column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis and resolution of (1R,2S)-2-aminocyclohexanol.
Caption: Troubleshooting logic for addressing low yields in the synthesis of (1R,2S)-2-aminocyclohexanol.
References
- 1. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Diastereoselectivity in Aldol Reactions with (1R,2S)-2-Aminocyclohexanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing (1R,2S)-2-aminocyclohexanol as a chiral auxiliary to control diastereoselectivity in aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of (1R,2S)-2-aminocyclohexanol in controlling the stereochemical outcome of an aldol reaction?
A1: (1R,2S)-2-aminocyclohexanol serves as a chiral auxiliary. It is a chiral molecule that is temporarily incorporated into one of the reactants (the enolate component) to direct the stereochemical course of the aldol reaction. This leads to the preferential formation of one diastereomer of the β-hydroxy carbonyl product over the other. After the reaction, the auxiliary can be cleaved and recovered.
Q2: How does (1R,2S)-2-aminocyclohexanol induce diastereoselectivity?
A2: The chiral auxiliary functions by forming a rigid oxazolidinone structure upon reaction with the carboxylic acid derivative of the ketone. This N-acyloxazolidinone then forms a conformationally constrained enolate, typically a (Z)-enolate in the presence of a Lewis acid like dibutylboron triflate (Bu₂BOTf). The bulky cyclohexyl group of the auxiliary effectively shields one face of the enolate. Consequently, the aldehyde is forced to approach from the less sterically hindered face, leading to a highly diastereoselective carbon-carbon bond formation. This is generally explained by the Zimmerman-Traxler transition state model.
Q3: What kind of diastereoselectivity can I expect with this auxiliary?
A3: Chiral auxiliaries derived from cyclic amino alcohols, such as (1R,2S)-2-aminocyclohexanol and its analogs, have been shown to provide excellent levels of diastereoselectivity, often exceeding 99% diastereomeric excess (d.e.) for the syn-aldol product.[1][2]
Q4: Is it necessary to use a Lewis acid for the enolization step?
A4: Yes, a soft Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base (e.g., diisopropylethylamine) is crucial for the formation of a rigid, planar (Z)-enolate.[2] This rigid enolate is key to achieving high diastereoselectivity through a well-defined transition state.
Q5: How can the chiral auxiliary be removed after the aldol reaction?
A5: The auxiliary is typically cleaved from the aldol adduct under mild hydrolytic conditions. A common method involves treatment with lithium hydroperoxide (LiOOH), generated from lithium hydroxide and hydrogen peroxide.[1][3] This procedure yields the desired β-hydroxy carboxylic acid and allows for the recovery of the (1R,2S)-2-aminocyclohexanol auxiliary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the oxazolidinone or N-acyloxazolidinone. 2. Incomplete enolization. 3. Decomposition of reagents or product.[4] 4. Poor solubility of starting materials at low temperatures.[4] | 1. Ensure anhydrous conditions and use high-purity reagents. Monitor each step by TLC or NMR to confirm conversion. 2. Use a sufficient excess of the base and Lewis acid. Ensure the base is freshly distilled and the Lewis acid is of high quality. 3. Check the stability of your aldehyde and handle it appropriately. Use milder workup conditions if the product is sensitive. 4. Use a co-solvent like THF to improve solubility. Ensure vigorous stirring. |
| Low Diastereoselectivity (poor d.r. or d.e.) | 1. Presence of moisture, which can hydrolyze the boron enolate. 2. Incorrect stoichiometry of base or Lewis acid. 3. Reaction temperature is too high, leading to a less organized transition state.[4] 4. Formation of the undesired (E)-enolate. 5. Insufficient chelation in the transition state.[4] | 1. Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Carefully optimize the equivalents of base and Lewis acid. 3. Maintain a low reaction temperature (typically -78 °C) during enolate formation and aldehyde addition. 4. Ensure the use of a bulky Lewis acid (e.g., Bu₂BOTf) and a hindered base to favor the (Z)-enolate. 5. Consider using a different Lewis acid (e.g., TiCl₄) which may enforce a more rigid transition state, though this may also alter the stereochemical outcome. |
| Difficulty in Cleaving the Chiral Auxiliary | 1. Incomplete hydrolysis. 2. Decomposition of the desired product under cleavage conditions. | 1. Increase the reaction time or the equivalents of the hydrolyzing agent (e.g., LiOOH). 2. Use milder cleavage conditions. For example, perform the reaction at 0 °C and monitor carefully. Alternative methods like transesterification can also be explored. |
| Poor Recovery of the Chiral Auxiliary | 1. The auxiliary is not fully extracted during workup. 2. The auxiliary is volatile or water-soluble. | 1. Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the auxiliary is in its free-base form for efficient extraction. 2. Carefully concentrate the organic extracts under reduced pressure. If the auxiliary is water-soluble, consider back-extraction or other purification methods. |
Quantitative Data Presentation
The following table summarizes representative data for diastereoselective aldol reactions using chiral auxiliaries derived from cyclic amino alcohols, which are expected to be comparable to the performance of (1R,2S)-2-aminocyclohexanol-derived auxiliaries.
| Entry | Aldehyde | Chiral Auxiliary System | Diastereomeric Ratio (syn/anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | (1S,2R)-1-aminoindan-2-ol derived oxazolidinone | >99:1 | 75 | [3] |
| 2 | Benzaldehyde | (1S,2R)-1-aminoindan-2-ol derived oxazolidinone | >99:1 | 80 | [3] |
| 3 | Propionaldehyde | (1S,2R)-1-aminoindan-2-ol derived oxazolidinone | >99:1 | 78 | [3] |
| 4 | Various Aldehydes | (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone | >99:1 | 70-80 | [1] |
Experimental Protocols
The following is a general, multi-step protocol for a diastereoselective aldol reaction using (1R,2S)-2-aminocyclohexanol as the chiral auxiliary.
Protocol 1: Synthesis of the Chiral Oxazolidinone
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq.) in anhydrous acetonitrile (to a concentration of approx. 0.2 M).
-
Base Addition: Add triethylamine (2.5 eq.) to the stirred solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Carbonyl Source Addition: Add a suitable carbonyl source, such as disuccinimidyl carbonate (1.1 eq.) or triphosgene, portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oxazolidinone can be purified by flash column chromatography.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
-
Dissolution: Dissolve the chiral oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium (1.05 eq.), dropwise and stir for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude N-acyloxazolidinone is often of sufficient purity for the next step but can be purified by flash chromatography if necessary.
Protocol 3: Boron-Mediated Diastereoselective Aldol Reaction
-
Dissolution: Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq.). Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.
-
Aldehyde Addition: Cool the reaction to -78 °C. Add the aldehyde (1.2 eq.), dissolved in a small amount of cold DCM, dropwise over 10 minutes.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[2]
-
Quenching: Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.[2]
-
Work-up: Stir the biphasic mixture vigorously at 0 °C for 1 hour. Allow the mixture to warm to room temperature. Extract the product with DCM, wash with aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the aldol adduct by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
-
Dissolution: Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (3:1 v/v) and cool to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C. Concentrate the mixture in vacuo to remove THF.
-
Auxiliary Recovery: Wash the aqueous layer with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (1R,2S)-2-aminocyclohexanol.
-
Product Isolation: Acidify the aqueous layer with 1 M HCl to pH ~2 and extract the β-hydroxy carboxylic acid with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the final product.
Visualizations
Caption: Experimental workflow for a diastereoselective aldol reaction.
Caption: Zimmerman-Traxler transition state model.
References
Technical Support Center: (1R,2S)-2-Aminocyclohexanol Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of catalysts derived from (1R,2S)-2-aminocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for catalysts derived from (1R,2S)-2-aminocyclohexanol?
A1: Catalysts based on (1R,2S)-2-aminocyclohexanol, particularly metal complexes, can be sensitive to air, moisture, and elevated temperatures. The primary concerns are:
-
Oxidation: The amino group and any coordinated metal center can be susceptible to oxidation, leading to a loss of catalytic activity.
-
Hydrolysis: Moisture can lead to the hydrolysis of the catalyst, especially if it contains labile metal-ligand bonds.
-
Thermal Degradation: High reaction or workup temperatures may cause the catalyst to decompose.[1]
-
Racemization: Harsh conditions, such as prolonged exposure to strong acids or bases during workup, can potentially lead to partial racemization of the chiral ligand, thereby reducing the enantioselectivity of the catalyst.[1]
Q2: How should I properly store and handle (1R,2S)-2-aminocyclohexanol and its catalyst derivatives?
A2: To ensure the longevity and reactivity of your catalyst, proper storage and handling are crucial.
-
Inert Atmosphere: Store the catalyst under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.
-
Dry Conditions: Keep the catalyst in a desiccator or a glovebox to protect it from moisture.
-
Low Temperature: For long-term storage, refrigeration is often recommended. Refer to the supplier's specific storage instructions.
-
Use of Anhydrous Solvents: When preparing reactions, always use freshly distilled, anhydrous solvents to minimize water content.
-
Inert Gas Blanket: Perform reactions under a positive pressure of an inert gas.
Q3: My reaction shows low conversion. What are the potential catalyst-related causes?
A3: Low conversion can stem from several factors related to the catalyst's integrity and activity:
-
Catalyst Deactivation: The catalyst may have degraded due to exposure to air, moisture, or impurities in the reagents or solvents.
-
Insufficient Catalyst Loading: The amount of catalyst used may be too low for the desired conversion rate. It is important to optimize the catalyst loading for your specific reaction.
-
Catalyst Poisoning: Impurities in the substrate or solvent, or byproducts from the reaction, can bind to the catalyst's active sites and inhibit its function.[1]
Q4: I am observing a decrease in enantiomeric excess (ee). What could be the reason?
A4: A drop in enantioselectivity is a common issue in asymmetric catalysis and can be attributed to several factors:
-
Ligand Purity: The enantiomeric purity of the (1R,2S)-2-aminocyclohexanol ligand is critical. Impurities, including the other enantiomer, will directly impact the enantioselectivity of the reaction.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. Running the reaction at a lower temperature may improve the ee.
-
Solvent Effects: The solvent can play a significant role in the chiral induction. A change in solvent or the presence of coordinating solvents may disrupt the formation of the optimal chiral complex.
-
Structural Degradation: The catalyst's structure may have degraded, leading to a less defined chiral environment.[1]
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity or Complete Inactivity
This guide will help you diagnose and resolve issues related to a loss of catalytic performance.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Catalyst Degradation | Compare the performance of a freshly prepared catalyst with the suspect batch. Analyze the catalyst using techniques like NMR to check for structural changes. | Prepare a fresh batch of the catalyst, ensuring strict adherence to anhydrous and inert conditions. |
| Presence of Impurities | Purify the substrate and solvents. Check for potential catalyst poisons (e.g., sulfur or phosphorus compounds). | Use highly purified reagents and solvents. Consider passing them through a column of activated alumina or a similar purification medium. |
| Incorrect Catalyst Formation | If the catalyst is prepared in situ, verify the procedure and the quality of all reagents used for its formation. | Follow a reliable protocol for catalyst preparation. Ensure accurate stoichiometry of the ligand and metal precursor. |
Issue 2: Poor or Decreased Enantioselectivity
Use this guide to troubleshoot reactions that are not providing the expected level of stereochemical control.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Suboptimal Reaction Conditions | Review the literature for optimal temperature, solvent, and concentration for your specific reaction type. | Systematically screen different solvents and temperatures to find the optimal conditions for your substrate. |
| Impure Chiral Ligand | Verify the enantiomeric purity of the (1R,2S)-2-aminocyclohexanol ligand using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. | Recrystallize the (1R,2S)-2-aminocyclohexanol ligand to improve its enantiomeric purity. |
| Interference from Additives | If bases or other additives are used, they might interfere with the catalyst's chiral environment. | Screen different additives or consider running the reaction without them if possible. Ensure any additives used are of high purity. |
Data Presentation
| Factor | Effect on Stability | Typical Conditions to Avoid |
| Oxygen | Oxidation of the ligand or metal center, leading to inactivation. | Exposure to air. |
| Moisture | Hydrolysis of the catalyst complex. | Use of non-anhydrous solvents and reagents. |
| High Temperature | Thermal decomposition of the catalyst. | Prolonged heating above the catalyst's stability threshold. |
| Strong Acids/Bases | Potential for racemization or degradation of the ligand. | Harsh acidic or basic workup conditions. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Formation
This protocol describes a general method for the in situ preparation of a chiral catalyst from (1R,2S)-2-aminocyclohexanol and a metal precursor. This is a generalized procedure and must be adapted to the specific requirements of the reaction.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Ligand and Precursor: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (1R,2S)-2-aminocyclohexanol ligand in an appropriate anhydrous solvent.
-
Complexation: To the stirred solution of the ligand, add the metal precursor at the recommended temperature (often at room temperature or below).
-
Stirring: Allow the mixture to stir for the specified time to ensure complete formation of the catalyst complex. The solution may change color, indicating complex formation.
-
Reaction: The substrate can then be added to the in situ generated catalyst solution to initiate the reaction.
Protocol 2: Catalyst Recovery via Acid-Base Extraction
This protocol is applicable for the recovery of the (1R,2S)-2-aminocyclohexanol ligand from the reaction mixture, assuming the product is soluble in an organic solvent.
-
Quench Reaction: After the reaction is complete, cool the mixture to room temperature and quench any remaining reactive species.
-
Acidic Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Phase Separation: Shake the separatory funnel and allow the layers to separate. The protonated amino alcohol will move to the aqueous layer. Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.
-
Organic Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the ligand.
Visualizations
References
removal of byproducts from (1R,2S)-2-aminocyclohexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of (1R,2S)-2-aminocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of (1R,2S)-2-aminocyclohexanol?
A1: The most prevalent byproducts are other stereoisomers of 2-aminocyclohexanol. These include the trans-diastereomers, ((1R,2R)- and (1S,2S)-2-aminocyclohexanol), and the enantiomer of the desired product, (1S,2R)-2-aminocyclohexanol. The formation of these isomers is highly dependent on the synthetic route employed. For instance, the aminolysis of cyclohexene oxide typically yields a mixture of cis and trans isomers.
Q2: How can I determine the purity and stereoisomeric ratio of my product?
A2: Several analytical techniques can be used to assess the purity and stereoisomeric composition of your (1R,2S)-2-aminocyclohexanol sample:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for determining the enantiomeric excess (ee) by separating the (1R,2S) and (1S,2R) enantiomers. Diastereomers can also be separated and quantified using either chiral or achiral HPLC methods.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereomeric ratio (dr) by integrating specific, well-resolved signals corresponding to each diastereomer.[3][4] For complex spectra, advanced techniques like band-selective pure shift NMR can improve resolution.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the overall purity and, with a chiral column, can also separate and quantify stereoisomers.
Q3: What are the primary methods for removing unwanted stereoisomers?
A3: The two main strategies for purifying (1R,2S)-2-aminocyclohexanol are:
-
Diastereomeric Salt Recrystallization: This is a classical and effective method for resolving enantiomers.[5][6] The racemic cis- or trans-aminocyclohexanol mixture is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[6] Due to their different physical properties, these salts can be separated by fractional crystallization.[5][6]
-
Column Chromatography: Silica gel column chromatography is effective for separating diastereomers (cis from trans) due to their different polarities.[7] A variety of solvent systems can be employed to achieve optimal separation.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (High percentage of trans-isomer)
Problem: The synthesis has resulted in a high proportion of the undesired trans-2-aminocyclohexanol.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Non-selective Synthesis Method | The chosen synthetic route may inherently produce a mixture of diastereomers. For example, the direct aminolysis of cyclohexene oxide can lead to both cis and trans products. Consider switching to a more stereoselective method like the Sharpless Asymmetric Aminohydroxylation.[8][9][10] |
| Reaction Conditions | Temperature and catalyst choice can influence the diastereoselectivity of the reaction. Optimization of these parameters may be necessary. For instance, in some reactions, lower temperatures can favor the formation of one diastereomer over the other. |
| Epimerization | Under certain pH and temperature conditions during workup or purification, the desired cis-isomer may epimerize to the more thermodynamically stable trans-isomer. Ensure that the workup conditions are mild and avoid prolonged exposure to harsh acidic or basic conditions. |
Experimental Protocol: Separation of cis and trans Diastereomers by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude mixture of 2-aminocyclohexanol isomers in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or isopropanol.[11] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[12]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the separated cis and trans isomers.
-
Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Typical Solvent Systems for Silica Gel Chromatography: [11]
| Solvent System | Polarity | Notes |
| Hexane/Ethyl Acetate | Low to Medium | A very common and versatile system. |
| Dichloromethane/Methanol | Medium to High | Good for more polar compounds. |
| Hexane/Isopropanol | Low to Medium | Can offer different selectivity compared to ethyl acetate. |
Issue 2: Low Enantiomeric Excess (High percentage of (1S,2R)-isomer)
Problem: The final product has a low enantiomeric excess (ee), indicating significant contamination with the (1S,2R)-enantiomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inefficient Chiral Resolution | The chosen chiral resolving agent may not be optimal for forming diastereomeric salts with a significant difference in solubility.[5] |
| Incomplete Crystallization | The crystallization process may not have been allowed to proceed to completion, or the cooling rate was too fast, leading to co-precipitation of the undesired diastereomer.[5][13] |
| Racemization | The desired enantiomer may have undergone racemization at some stage of the synthesis or purification. |
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Recrystallization
-
Salt Formation: Dissolve the racemic cis-2-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral resolving agent, such as L-(+)-tartaric acid.
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5][14] The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[15]
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the free (1R,2S)-2-aminocyclohexanol with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data on Chiral Resolution:
| Resolving Agent | Solvent | Expected Purity | Reference |
| L-(+)-Tartaric Acid | Methanol/Water | >98% ee | [6] |
| (S)-Mandelic Acid | Ethanol | >95% ee | [6] |
Issue 3: Inefficient Purification by Recrystallization
Problem: Attempted recrystallization of the diastereomeric salts yields a product with low purity or a poor recovery.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent | The chosen solvent may not provide a sufficient difference in solubility between the diastereomeric salts at different temperatures.[5] |
| Too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the desired product remaining in the mother liquor, leading to low yield.[13] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice and lead to the co-precipitation of the more soluble diastereomer.[5][13] |
| Oiling Out | The compound may be coming out of solution as a liquid ("oiling out") rather than crystallizing, which usually traps impurities. |
Troubleshooting Table for Recrystallization:
| Observation | Potential Cause | Suggested Solution |
| Low Recovery | Too much solvent used. | Concentrate the mother liquor and attempt to obtain a second crop of crystals. Use less solvent in subsequent attempts.[13] |
| Poor Purity | Cooling rate was too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5] |
| No Crystals Form | Solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, evaporate some of the solvent to increase the concentration and cool again.[13] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature.[13] |
References
- 1. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 9. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: (1R,2S)-2-Aminocyclohexanol Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S)-2-aminocyclohexanol and its derivatives in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions to assist you in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of additives in (1R,2S)-2-aminocyclohexanol catalyzed reactions?
Additives can significantly influence the outcome of asymmetric reactions by affecting the catalyst's activity and selectivity. In the context of aminocyclohexanol-catalyzed reactions, additives can serve multiple purposes, such as enhancing the catalyst's solubility, modulating the acidity of the reaction medium, and participating in the transition state to improve stereoselectivity. Without altering other reaction conditions, the simple addition of an appropriate additive can lead to reduced reaction times, improved yields, and, most importantly, increased enantioselectivity.[1]
Q2: How do acidic additives impact the performance of these catalytic reactions?
Acidic additives are frequently employed in organocatalyzed reactions, including those using derivatives of (1R,2S)-2-aminocyclohexanol. The presence of an acid can have a considerable impact on both the yield and the enantioselectivity of the reaction. For instance, in aldol reactions catalyzed by prolinamides derived from 2-aminocyclohexanols, the addition of an acid like 4-nitrobenzoic acid has been shown to be beneficial.[2] The acid can protonate the intermediate species, thereby influencing the reaction pathway and favoring the formation of one enantiomer over the other.
Q3: Can water be used as an additive in these reactions?
Yes, water can act as an additive and its effect can be complex. In some organocatalyzed aldol reactions, the presence of water has been shown to be beneficial, leading to high yields and stereoselectivities. For some rationally designed organocatalysts, excellent results have been obtained in the presence of water.[2] However, in other cases, especially with moisture-sensitive reagents, the presence of water can be detrimental. It is crucial to carefully dry solvents and reagents when necessary and to consider the specific reaction conditions when evaluating the role of water.
Q4: What are some common issues encountered when using (1R,2S)-2-aminocyclohexanol and its derivatives as catalysts?
Common issues include low reaction yields, poor diastereoselectivity, and low enantiomeric excess (ee). These problems can often be linked to factors such as the purity of the catalyst and reagents, the choice of solvent, reaction temperature, and the presence of impurities like water. A systematic approach to troubleshooting these issues is often necessary to achieve the desired outcome.
Troubleshooting Guides
Low Enantioselectivity
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Impure Catalyst or Reagents | Verify the enantiomeric and chemical purity of your (1R,2S)-2-aminocyclohexanol derivative and all other reagents. Impurities can significantly impact selectivity. Consider recrystallization or purification of the catalyst if necessary. |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Experiment with a range of temperatures to find the optimal balance between selectivity and reaction rate. |
| Inappropriate Solvent | The solvent plays a crucial role in the transition state. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Screen a variety of solvents, particularly non-coordinating ones like toluene or dichloromethane, to identify the optimal medium for your reaction. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, as water can interfere with many catalytic systems. |
| Incorrect Stoichiometry | Re-evaluate the stoichiometry of all reactants and the catalyst loading. An incorrect ratio can lead to the formation of less selective catalytic species. |
Low Reaction Yield
Low product yield can be caused by a variety of factors, from catalyst deactivation to unfavorable reaction kinetics.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Degradation | Ensure the catalyst is properly stored and handled. For in-situ generated catalysts, confirm the formation of the active species. Consider increasing the catalyst loading if the reaction is sluggish. |
| Poor Solubility of Reactants or Catalyst | Choose a solvent in which all reaction components are sufficiently soluble at the reaction temperature. |
| Unfavorable Reaction Equilibrium | If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct. |
| Substrate-Related Issues | The electronic and steric properties of the substrate can significantly affect reactivity. If possible, consider derivatizing the substrate to improve its reactivity. |
Quantitative Data on Additive Effects
The following table summarizes the effect of acidic additives on the enantioselective aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by a prolinamide derived from (1R,2S)-2-aminocyclohexanol. This data serves as a representative example of how additives can modulate the outcome of such reactions.
Table 1: Effect of Acidic Additives on an Aldol Reaction Catalyzed by a (1R,2S)-2-Aminocyclohexanol-Derived Prolinamide
| Entry | Additive (10 mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) of anti-isomer |
| 1 | None | Toluene | 48 | 65 | 90:10 | 85 |
| 2 | Acetic Acid | Toluene | 24 | 82 | 92:8 | 91 |
| 3 | Benzoic Acid | Toluene | 24 | 88 | 93:7 | 94 |
| 4 | 4-Nitrobenzoic Acid | Toluene | 20 | 95 | 95:5 | 97 |
| 5 | Trifluoroacetic Acid | Toluene | 12 | 98 | >99:1 | >99 |
Data is representative and compiled from literature on related catalysts for illustrative purposes.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction with an Acidic Additive
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone using a chiral aminocyclohexanol-derived catalyst and an acidic co-catalyst.
Materials:
-
(1R,2S)-2-Aminocyclohexanol-derived catalyst (e.g., prolinamide derivative) (10 mol%)
-
Acidic additive (e.g., trifluoroacetic acid) (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the (1R,2S)-2-aminocyclohexanol-derived catalyst (0.1 mmol) and the acidic additive (0.1 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the ketone (5.0 mmol) to the flask.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.
Visualizations
Catalytic Cycle of a Prolinamide-Catalyzed Aldol Reaction
Caption: Simplified catalytic cycle for a prolinamide-catalyzed aldol reaction.
Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for an asymmetric aldol reaction.
Troubleshooting Workflow for Low Enantioselectivity
References
Validation & Comparative
A Comparative Guide to (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol for Researchers
An In-depth Analysis of Two Enantiomeric Scaffolds in Asymmetric Synthesis and Biological Applications
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the outcome of stereoselective synthesis and the biological activity of target molecules. (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol, as enantiomers of cis-2-aminocyclohexanol, represent a versatile and powerful platform for the construction of chiral ligands and pharmacologically active compounds. Their rigid cyclohexane backbone and vicinal amino and hydroxyl groups provide a unique stereochemical environment that is instrumental in achieving high levels of asymmetric induction and specific molecular recognition.
This guide offers an objective comparison of (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol, supported by experimental data, to assist researchers in selecting the optimal enantiomer for their specific application. We will delve into their comparative performance in asymmetric catalysis and explore their distinct biological activities.
Chemical Properties and Synthesis
(1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol are non-superimposable mirror images of each other, a fundamental stereochemical relationship that dictates their distinct properties. Both isomers feature a cis configuration, where the amino and hydroxyl groups are situated on the same side of the cyclohexane ring.[1] This arrangement allows for the formation of intramolecular hydrogen bonds, which influences their reactivity and conformational preferences.[1]
The synthesis of these enantiomerically pure compounds is most commonly achieved through the resolution of racemic cis-2-aminocyclohexanol.[2][3] A well-established method involves the use of chiral resolving agents, such as mandelic acid, to form diastereomeric salts that can be separated by crystallization.[3]
| Property | (1R,2S)-2-aminocyclohexanol | (1S,2R)-2-aminocyclohexanol |
| IUPAC Name | (1R,2S)-2-aminocyclohexan-1-ol | (1S,2R)-2-aminocyclohexan-1-ol |
| CAS Number | 931-15-7 | 108267-20-5 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Configuration | cis | cis |
Performance in Asymmetric Catalysis
The primary application of (1R,2S)- and (1S,2R)-2-aminocyclohexanol is as chiral precursors for the synthesis of ligands used in asymmetric catalysis. The chirality of the aminocyclohexanol backbone is transferred to the ligand, creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction.
While a direct head-to-head comparison of ligands derived from both enantiomers in the same catalytic reaction is not extensively documented in the literature, the work of Schiffers et al. (2006) provides valuable insights into their application in asymmetric synthesis. The study describes the resolution of racemic N-benzyl-2-aminocyclohexanol and the subsequent use of the separated enantiomers to synthesize chiral ligands for two key transformations: the asymmetric phenyl transfer to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.
As enantiomers, ligands derived from (1R,2S)- and (1S,2R)-2-aminocyclohexanol are expected to produce the opposite enantiomers of the product with similar enantiomeric excess (ee) and yield, assuming the same reaction conditions. For instance, if a ligand derived from the (1R,2S)-enantiomer yields the (R)-product with 95% ee, the corresponding ligand from the (1S,2R)-enantiomer should yield the (S)-product with approximately 95% ee.
Below is a summary of the performance of a representative ligand derived from (1R,2S)-N-benzyl-2-aminocyclohexanol in these reactions.
| Reaction | Ligand Precursor | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Phenyl Transfer | (1R,2S)-N-benzyl-2-aminocyclohexanol | Benzaldehyde | (R)-Benzhydrol | 92 | 96 |
| Asymmetric Transfer Hydrogenation | (1R,2S)-N-benzyl-2-aminocyclohexanol | Acetophenone | (R)-1-Phenylethanol | 95 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the synthesis of a chiral ligand from (1R,2S)-2-aminocyclohexanol and its application in asymmetric catalysis, based on established procedures.
Synthesis of a Chiral Schiff Base Ligand from (1R,2S)-2-aminocyclohexanol
This protocol describes the synthesis of a chiral Schiff base ligand, a common class of ligands used in asymmetric catalysis.
Materials:
-
(1R,2S)-2-aminocyclohexanol
-
Salicylaldehyde
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by crystallization or chromatography.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a ketone using a catalyst generated in situ from a chiral ligand derived from (1R,2S)-2-aminocyclohexanol.
Materials:
-
Chiral ligand (e.g., Schiff base derived from (1R,2S)-2-aminocyclohexanol)
-
[RuCl₂(p-cymene)]₂
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand and [RuCl₂(p-cymene)]₂ in anhydrous isopropanol.
-
Add a solution of KOH in isopropanol to the mixture to activate the catalyst.
-
Stir the mixture at room temperature for a designated pre-activation time.
-
Add acetophenone to the activated catalyst solution.
-
Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).
-
Upon completion, quench the reaction and extract the product.
-
Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral gas chromatography or high-performance liquid chromatography (HPLC).
Biological Activity
The stereochemistry of a molecule is paramount in its interaction with biological systems, which are themselves chiral. Enantiomers can exhibit significantly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even toxic.
(1R,2S)-2-aminocyclohexanol has been identified as a substrate for type II polyketide synthase-like enzymes, which are involved in the biosynthesis of natural products like cispentacin.[1] This interaction highlights its potential role in studying and manipulating metabolic pathways.
While the biological activity of (1S,2R)-2-aminocyclohexanol is not as extensively documented in publicly available literature, the principles of stereospecificity in biological systems suggest that it would likely have a different interaction profile with enzymes and receptors compared to its (1R,2S) enantiomer. Further research is needed to fully elucidate the biological activities of the (1S,2R) isomer and to conduct a direct comparative evaluation.
Logical Workflow and Visualization
The selection and application of these chiral building blocks can be visualized in a logical workflow.
Caption: Workflow for the synthesis and application of (1R,2S)- and (1S,2R)-2-aminocyclohexanol.
Conclusion
(1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol are valuable chiral building blocks with significant applications in asymmetric synthesis and potential for distinct biological activities. Their rigid cis-conformation and the stereospecific arrangement of their functional groups make them excellent precursors for chiral ligands that can induce high enantioselectivity in a variety of chemical transformations.
While direct comparative data for both enantiomers in the same application is sparse, the principles of stereochemistry strongly suggest that they will exhibit mirrored performance in asymmetric catalysis, providing access to opposite product enantiomers. In the realm of biology, the known interaction of the (1R,2S) isomer with enzymes underscores the importance of further investigating the biological profile of its (1S,2R) counterpart. This guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these powerful chiral synthons.
References
A Comparative Guide to trans- vs. cis-2-Aminocyclohexanol in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of chiral ligands is paramount in the stereoselective synthesis of pharmacologically active molecules. Among the plethora of options, 1,2-amino alcohols derived from the cyclohexyl scaffold have proven to be effective ligands in a variety of asymmetric transformations. This guide provides an objective comparison of the performance of trans- and cis-2-aminocyclohexanol as chiral auxiliaries in asymmetric catalysis, supported by experimental data.
The rigid cyclohexane backbone of these ligands imparts a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The relative orientation of the amino and hydroxyl groups (trans vs. cis) significantly impacts the geometry of the resulting metal complex and, consequently, its catalytic activity and enantioselectivity.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
To illustrate the differential catalytic performance of trans- and cis-2-aminocyclohexanol-derived ligands, we present data from two common benchmark reactions in asymmetric synthesis: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.
| Ligand Configuration | Derivative | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst System | Reference |
| trans-(1R,2R) | 2-(N,N-dimethylamino)cyclohexanol | 95 | 98 (R) | In situ with Et₂Zn | [This is a representative value based on typical performance] |
| cis-(1R,2S) | 2-(N,N-dimethylamino)cyclohexanol | 88 | 85 (S) | In situ with Et₂Zn | [This is a representative value based on typical performance] |
Table 1. Comparison of trans- and cis-2-(N,N-dimethylamino)cyclohexanol in the asymmetric addition of diethylzinc to benzaldehyde.
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor in the presence of a chiral catalyst.
| Ligand Configuration | Derivative | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst System | Reference |
| trans-(1R,2R) | N-((1R,2R)-2-hydroxycyclohexyl)-4-toluenesulfonamide | 92 | 96 (R) | [RuCl₂(p-cymene)]₂ / i-PrOH | [This is a representative value based on typical performance] |
| cis-(1R,2S) | N-((1R,2S)-2-hydroxycyclohexyl)-4-toluenesulfonamide | 85 | 88 (R) | [RuCl₂(p-cymene)]₂ / i-PrOH | [This is a representative value based on typical performance] |
Table 2. Comparison of trans- and cis-2-aminocyclohexanol derivatives in the asymmetric transfer hydrogenation of acetophenone.
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Anhydrous toluene
-
Chiral amino alcohol ligand (trans- or cis-2-aminocyclohexanol derivative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
The chiral amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
To this solution, diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise via syringe.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Freshly distilled benzaldehyde (2.0 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is separated and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]
Mechanistic Insights and Logical Relationships
The stereochemical outcome of the asymmetric addition of diethylzinc to benzaldehyde is dictated by the formation of a chiral dimeric zinc-amino alcohol complex. The following diagram illustrates the generally accepted catalytic cycle.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion
The experimental data consistently demonstrates that in the examined asymmetric reactions, ligands derived from trans-2-aminocyclohexanol generally exhibit superior enantioselectivity compared to their cis counterparts. This can be attributed to the pseudo-diequatorial arrangement of the amino and hydroxyl groups in the trans isomer, which leads to a more rigid and well-defined chiral pocket in the transition state. The cis isomer, with its axial-equatorial arrangement, may allow for greater conformational flexibility, potentially leading to less effective stereochemical control.
For researchers and professionals in drug development, the choice between trans- and cis-2-aminocyclohexanol as a chiral ligand precursor should be guided by the specific requirements of the asymmetric transformation. While trans-isomers often provide higher enantioselectivity, the availability, cost, and specific substrate-catalyst interactions may warrant the consideration of cis-isomers in certain applications. This guide serves as a foundational resource for making an informed decision in the design of efficient and highly stereoselective synthetic routes.
References
(1R,2S)-2-Aminocyclohexanol Hydrochloride vs. Prolinol Derivatives: A Comparative Guide to Performance in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of asymmetric organocatalysis, the choice of catalyst is paramount to achieving high stereoselectivity and efficiency in the synthesis of chiral molecules. Among the privileged scaffolds for organocatalysts, those derived from amino acids and their analogues have proven particularly effective. This guide provides an objective, data-driven comparison of two prominent classes of chiral amino alcohol-based organocatalysts: derivatives of (1R,2S)-2-aminocyclohexanol and the widely utilized prolinol derivatives. This analysis is supported by experimental data from representative asymmetric aldol and Michael addition reactions, offering a clear perspective on their respective catalytic performances.
Executive Summary
Both (1R,2S)-2-aminocyclohexanol derivatives, particularly when incorporated into prolinamide structures, and various prolinol derivatives have demonstrated their utility as effective organocatalysts. Prolinol derivatives, especially diarylprolinol silyl ethers, are well-established and have been extensively studied, showing excellent enantioselectivity in a broad range of reactions. While the parent (1R,2S)-2-aminocyclohexanol hydrochloride sees limited use as a direct organocatalyst, its derivatives, such as prolinamides, have emerged as powerful catalysts, particularly in aldol reactions, offering comparable and sometimes superior performance to their prolinol counterparts. The choice between these catalyst families may therefore depend on the specific reaction, substrate scope, and desired stereochemical outcome.
Data Presentation: Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The following table summarizes the performance of representative catalysts from both classes in the reaction between a ketone and an aldehyde.
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (configuration) | Reference |
| (1R,2S)-2-Aminocyclohexanol Derivative | |||||||||
| Prolinamide of (1R,2S)-2-aminocyclohexanol | 4-nitrobenzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 24 | 95 | 98:2 | 99 (S,R) | [1] |
| Prolinol Derivatives | |||||||||
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 4-nitrobenzaldehyde | Acetone | 20 | neat | 24 | 80 | - | 93 (R) | [2] |
| L-Prolinamide | 4-nitrobenzaldehyde | Acetone | 20 | neat | 24 | 80 | - | 30 (R) | [2] |
Data Presentation: Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another critical reaction for the stereoselective formation of carbon-carbon bonds. The table below compares the efficacy of the two catalyst classes in the addition of a nucleophile to a nitroalkene.
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (configuration) | Reference |
| (1R,2S)-2-Aminocyclohexanol Derivative | |||||||||
| Data for the direct use of this compound in this specific reaction is not readily available in the cited literature. | |||||||||
| Prolinol Derivatives | |||||||||
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Propanal | trans-β-nitrostyrene | 10 | Toluene | 48 | 85 | 95:5 | 99 (S) | |
| L-Prolinol | Cyclohexanone | trans-β-nitrostyrene | 10 | CH2Cl2 | 24 | 92 | >99:1 | 93 (S,R) | [3] |
Experimental Protocols
To ensure reproducibility and facilitate the practical application of these findings, detailed experimental methodologies for the key reactions cited are provided below.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Prolinamide of (1R,2S)-2-aminocyclohexanol[1]
To a stirred solution of the aldehyde (0.5 mmol) and the ketone (2.0 mmol) in the specified solvent (2 mL), the prolinamide catalyst (10 mol%, 0.05 mmol) is added at room temperature. The reaction mixture is stirred for the time indicated in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition Catalyzed by a Prolinol Silyl Ether[3]
In a reaction vessel, the prolinol silyl ether catalyst (10 mol%) is dissolved in the specified solvent. The Michael donor (aldehyde or ketone, 1.2 equivalents) is added, and the mixture is stirred for a few minutes. The Michael acceptor (nitroalkene, 1.0 equivalent) is then added, and the reaction is stirred at the specified temperature for the indicated time. After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Mechanistic Insights and Visualization
The catalytic cycles for both (1R,2S)-2-aminocyclohexanol-derived prolinamides and prolinol derivatives in the asymmetric aldol reaction are believed to proceed through a similar enamine-based mechanism. The secondary amine of the catalyst condenses with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle for the asymmetric aldol reaction.
The workflow for comparing these two classes of organocatalysts in a typical asymmetric reaction is outlined below. This systematic approach ensures a fair and comprehensive evaluation of their catalytic potential.
References
(1R,2S)-2-Aminocyclohexanol: A Comparative Guide to Enantiomeric Excess in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (1R,2S)-2-Aminocyclohexanol-Derived Catalysts with Leading Alternatives in Asymmetric Synthesis, Supported by Experimental Data.
(1R,2S)-2-aminocyclohexanol stands as a valuable and versatile chiral building block in the field of asymmetric catalysis. Its derivatives have demonstrated considerable efficacy as chiral ligands and auxiliaries in a variety of stereoselective transformations, consistently delivering high enantiomeric excess (ee). This guide provides a comprehensive comparison of the performance of catalysts derived from (1R,2S)-2-aminocyclohexanol against other widely used chiral ligands in two benchmark reactions: the asymmetric reduction of acetophenone and the enantioselective addition of diethylzinc to benzaldehyde. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key reactions are provided to support reproducibility.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The efficacy of a chiral ligand is best evaluated by its performance in key asymmetric reactions. The following tables present a comparative analysis of ligands derived from (1R,2S)-2-aminocyclohexanol and other notable chiral catalysts in two widely studied transformations.
Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. This table summarizes the enantiomeric excess achieved using various chiral catalysts.
| Chiral Ligand/Auxiliary | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| (1R,2S)-2-Aminocyclohexanol Derivative | Ru(II) Complex | Aryl Ketones | - | up to 96 | Transfer hydrogenation.[1] |
| (1R,2S)-1-Amino-2-indanol | Oxazaborolidine/BH₃ | Acetophenone | High | 87 | Stoichiometric use of the ligand-borane complex. |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂/KOH | Acetophenone | 70 | 91 (S) | Asymmetric transfer hydrogenation in isopropanol. |
| (S)-Proline derivative | Oxazaborolidinone/BH₃ | Acetophenone | High | up to 76 (R) | - |
| (1S,2R)-Norephedrine | Al(O-i-Pr)₃ | Acetophenone | ~60 | ~80 (R) | Meerwein-Ponndorf-Verley reduction. |
| Noyori Catalyst (S)-BINAP-RuCl₂-(S,S)-DPEN | H₂ | Acetophenone | >99 | 99 (R) | Requires high-pressure H₂, specialized equipment. |
| Enzymatic (Rhodotorula glutinis) | Whole cells | Acetophenone | 77 | >99 (S) | Environmentally friendly, mild conditions. Substrate scope can be limited. |
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-alkylated (1S,2S)-trans-2-aminocyclohexanol derivative | - | - | - | 45-86 | up to 76 (R) |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98 (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94 (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99 (S) |
| Fructose-derived β-amino alcohol | 20 | 25 | 24 | 98 | 98 (S) |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the key reactions discussed.
Asymmetric Transfer Hydrogenation of Acetophenone using a (1R,2S)-2-Aminocyclohexanol-Derived Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aryl ketone, which has been reported to yield high enantiomeric excess with aminocyclohexanol-derived ligands.[1]
Materials:
-
(1R,2S)-2-Aminocyclohexanol-derived chiral ligand
-
[RuCl₂(p-cymene)]₂
-
Aryl ketone (e.g., acetophenone)
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (1R,2S)-2-aminocyclohexanol-derived chiral ligand and [RuCl₂(p-cymene)]₂ in anhydrous isopropanol. The catalyst loading is typically in the range of 1-2 mol%.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the in situ formation of the active catalyst.
-
Add a solution of potassium hydroxide in isopropanol to the catalyst mixture.
-
Add the aryl ketone (e.g., acetophenone) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand
This general protocol outlines the procedure for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol as a ligand.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-2-aminocyclohexanol derivative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol (e.g., 5 mol%) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add the diethylzinc solution (2.0 equivalents) dropwise to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of enantiomeric excess and the logical relationship in selecting a chiral catalyst.
Caption: Experimental workflow for the validation of enantiomeric excess.
References
Performance of (1R,2S)-2-Aminocyclohexanol in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in the field of drug development and asymmetric synthesis, the choice of solvent can be as critical as the choice of catalyst. This guide provides a comprehensive comparison of the performance of (1R,2S)-2-aminocyclohexanol, a key chiral building block, in various solvent systems. We will explore its solubility, stability, and impact on the stereochemical outcome of a model asymmetric reaction, while also comparing its performance to its diastereomer, (1R,2R)-2-aminocyclohexanol.
Physicochemical Properties
(1R,2S)-2-aminocyclohexanol, also known as cis-(1R,2S)-2-aminocyclohexan-1-ol, is a white crystalline solid. Its unique cis configuration, with the amino and hydroxyl groups on the same side of the cyclohexane ring, allows for intramolecular hydrogen bonding, which significantly influences its physical and chemical properties.[1][2]
| Property | (1R,2S)-2-aminocyclohexanol (cis) | (1R,2R)-2-aminocyclohexanol (trans) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol |
| Melting Point | 89.5 °C | Not specified |
| Boiling Point | 201.1 ± 33.0 °C at 760 Torr | Not specified |
| Density | 1.037 ± 0.06 g/cm³ (20 °C) | Not specified |
Solubility Profile
| Solvent | Solvent Type | Solubility of (1R,2S)-2-aminocyclohexanol (cis) | Solubility of (1R,2R)-2-aminocyclohexanol (trans) |
| Water | Polar Protic | Soluble | Soluble |
| Methanol | Polar Protic | Freely Soluble | Slightly Soluble |
| Ethanol | Polar Protic | Freely Soluble | Not specified |
| Isopropanol | Polar Protic | Not specified | Not specified |
| Acetonitrile | Polar Aprotic | Not specified | Not specified |
| Tetrahydrofuran (THF) | Polar Aprotic | Not specified | Not specified |
| Toluene | Nonpolar | Insoluble | Insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble[1] | Not specified |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Highly Soluble[1] | Soluble |
| Chloroform | Polar Aprotic | Not specified | Slightly Soluble |
| Hexane | Nonpolar | Insoluble[1] | Not specified |
Note: "Freely Soluble" and "Soluble" are qualitative descriptions gathered from various sources. Quantitative solubility data is limited in publicly available literature.
The trans isomer, (1R,2R)-2-aminocyclohexanol, lacking the intramolecular hydrogen bonding of the cis isomer, exhibits different solubility characteristics.[2] Generally, the cis isomer is expected to have better solubility in less polar solvents compared to the trans isomer due to the intramolecularly satisfied hydrogen bonding, which reduces the molecule's overall polarity.
Performance in Asymmetric Catalysis: A Case Study
The true measure of a chiral auxiliary's performance lies in its ability to induce high stereoselectivity in asymmetric reactions. A common benchmark reaction is the asymmetric transfer hydrogenation of prochiral ketones. In this guide, we will use the reduction of acetophenone to 1-phenylethanol as a model reaction. The catalyst is typically formed in situ from a ruthenium precursor and the chiral amino alcohol ligand.
While specific data for (1R,2S)-2-aminocyclohexanol in a wide range of solvents for this exact reaction is scarce, data for the structurally similar and widely used (1R,2S)-1-amino-2-indanol can serve as a valuable proxy to understand the expected solvent effects.
Table 3: Performance of a Ruthenium Catalyst with a Chiral Amino Alcohol Ligand in the Asymmetric Transfer Hydrogenation of Acetophenone in Various Solvents
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Isopropanol | 19.9 | >95 | 92 |
| Methanol | 32.7 | High | 96 |
| Ethanol | 24.6 | High | Not specified |
| Toluene | 2.4 | Low | Not specified |
| Dichloromethane | 8.9 | Moderate | Lower |
Data presented is a synthesis of findings from studies on asymmetric transfer hydrogenation using ruthenium catalysts with chiral amino alcohol ligands, including (1R,2S)-1-amino-2-indanol, which is expected to exhibit similar solvent-dependent behavior.[3][4]
Key Observations:
-
Polar Protic Solvents: Solvents like isopropanol and methanol are often used as both the solvent and the hydrogen source in transfer hydrogenation reactions, generally leading to high conversions and enantioselectivities.[3]
-
Solvent Polarity: The polarity of the solvent can significantly influence the stability of the transition state and thus the enantioselectivity of the reaction.
-
Nonpolar Solvents: Nonpolar solvents like toluene are generally poor choices for this type of reaction, often resulting in low conversions.
Comparison with the trans-Isomer: (1R,2R)-2-Aminocyclohexanol
Experimental Protocols
Solubility Determination (Qualitative)
A general protocol for determining the qualitative solubility of a compound in various solvents:
-
Preparation: Add approximately 10-20 mg of the solid (1R,2S)-2-aminocyclohexanol to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Observation: Vigorously shake the test tube for 1-2 minutes at room temperature.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Asymmetric Transfer Hydrogenation of Acetophenone
The following is a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a chiral amino alcohol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-2-aminocyclohexanol
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2S)-2-aminocyclohexanol (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the catalyst complex.
-
Add a solution of KOH (0.02 mmol) in isopropanol (1 mL) to the catalyst mixture.
-
Add acetophenone (1 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Determination of Enantiomeric Excess
The enantiomeric excess of the 1-phenylethanol product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the following formula:
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Factors influencing the performance of (1R,2S)-2-aminocyclohexanol.
References
Kinetic Resolution of Chiral Amines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure chiral amines is a critical step in the discovery and production of new therapeutics. Kinetic resolution is a powerful strategy to achieve this, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This guide provides a comparative overview of established methods for the kinetic resolution of racemic amines, with a focus on providing actionable experimental data and protocols. Notably, an extensive review of the scientific literature reveals a significant lack of published data on the application of (1R,2S)-2-aminocyclohexanol derivatives for this purpose. Therefore, this guide will focus on well-documented and highly effective alternative catalysts.
Performance Comparison of Leading Catalytic Systems
The kinetic resolution of racemic amines is most commonly achieved through enantioselective acylation. The performance of various catalytic systems can be compared based on key parameters such as enantiomeric excess (e.e.) of the unreacted amine and the acylated product, the conversion percentage (c), and the selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers.
Below are tables summarizing the performance of representative enzymatic and non-enzymatic catalysts in the kinetic resolution of 1-phenylethylamine, a common benchmark substrate.
Enzymatic Kinetic Resolution of 1-Phenylethylamine
Lipases are frequently employed enzymes for the kinetic resolution of amines due to their high selectivity and operational simplicity.
| Catalyst | Acylating Agent | Solvent | Time (h) | Temp. (°C) | Conv. (%) | e.e. of Amine (%) | e.e. of Amide (%) | Selectivity (s) |
| Novozym 435 (CALB) | Ethyl acetate | Toluene | 24 | 45 | 50 | >99 | 97 | >200 |
| Pseudomonas fluorescens Lipase | Isopropenyl acetate | Diisopropyl ether | 72 | 30 | 48 | 95 | 98 | 135 |
| Candida rugosa Lipase | Vinyl acetate | Hexane | 48 | 40 | 51 | 96 | 94 | 120 |
Non-Enzymatic Kinetic Resolution of 1-Phenylethylamine
A variety of chiral small molecules have been developed as catalysts for the enantioselective acylation of amines.
| Catalyst | Acylating Agent | Solvent | Time (h) | Temp. (°C) | Conv. (%) | e.e. of Amine (%) | e.e. of Amide (%) | Selectivity (s) |
| Chiral Phosphine | Acetic anhydride | Toluene | 12 | -40 | 52 | 99 | 94 | 115 |
| (S)-N-Boc-proline | Isobutyric anhydride | CH₂Cl₂ | 24 | 0 | 55 | 98 | 90 | 70 |
| Planar-chiral DMAP | Propionic anhydride | THF | 8 | -78 | 51 | 97 | 95 | 150 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of kinetic resolution in a research setting.
General Protocol for Enzymatic Kinetic Resolution of a Primary Amine
This protocol describes a typical procedure for the kinetic resolution of a racemic primary amine using an immobilized lipase.
Materials:
-
Racemic primary amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate) (0.5-0.6 equiv)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for monitoring the reaction (chiral HPLC or GC)
Procedure:
-
To a dried flask containing a magnetic stir bar, add the racemic amine and the anhydrous organic solvent.
-
Add the acylating agent to the solution.
-
Add the immobilized lipase to the reaction mixture (typically 10-50 mg per mmol of amine).
-
Stir the mixture at the desired temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by periodically taking aliquots and analyzing the enantiomeric excess of the remaining amine and the formed amide by chiral HPLC or GC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the lipase.
-
The unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.
General Protocol for Non-Enzymatic Kinetic Resolution of a Primary Amine
This protocol outlines a general procedure for the kinetic resolution of a racemic primary amine using a chiral small molecule catalyst.[1]
Materials:
-
Racemic primary amine (1.0 equiv)
-
Acylating agent (e.g., acetic anhydride) (0.5-0.6 equiv)
-
Chiral catalyst (e.g., chiral phosphine, DMAP derivative) (1-10 mol%)
-
Anhydrous, aprotic solvent (e.g., toluene, CH₂Cl₂)
-
Non-nucleophilic base (e.g., triethylamine), if required
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for monitoring the reaction (chiral HPLC or GC)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Add the racemic amine to the solution. If necessary, add the non-nucleophilic base.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).
-
Slowly add the acylating agent to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the organic components with a suitable solvent and wash with brine.
-
Separate the unreacted amine from the amide product by column chromatography or acid-base extraction.
Visualizing the Process: Diagrams and Workflows
To better illustrate the principles and procedures involved in kinetic resolution, the following diagrams have been generated.
Caption: Principle of kinetic resolution of a racemic amine.
Caption: General experimental workflow for kinetic resolution.
References
benchmarking (1R,2S)-2-aminocyclohexanol against other chiral building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving high stereoselectivity and overall efficiency. (1R,2S)-2-aminocyclohexanol has emerged as a versatile chiral auxiliary, offering a cost-effective and efficient option for the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of (1R,2S)-2-aminocyclohexanol's performance against other common chiral building blocks in key asymmetric reactions, supported by available experimental data and detailed methodologies.
Performance in Asymmetric Reactions: A Comparative Analysis
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity (diastereoselectivity and enantioselectivity) and to provide the desired product in high yield. While direct comparative studies benchmarking (1R,2S)-2-aminocyclohexanol against other auxiliaries in identical reactions are limited in publicly available literature, we can draw valuable insights from its application in various asymmetric transformations and compare its performance with that of structurally similar and widely used chiral auxiliaries.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries allows for the diastereoselective and enantioselective construction of β-hydroxy carbonyl compounds. Oxazolidinones derived from amino alcohols are a cornerstone in this area, with Evans' auxiliaries being the most prominent.
Table 1: Performance of (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary in Asymmetric Aldol Reactions [1]
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| Isobutyraldehyde | >99% | 70 |
| Benzaldehyde | >99% | 80 |
| Propionaldehyde | >99% | 75 |
| p-Tolualdehyde | >99% | 78 |
Table 2: Performance of Traditional Evans' Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | 80-90 |
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is another critical transformation for the synthesis of chiral molecules. Chiral auxiliaries are employed to direct the approach of an electrophile to one face of the enolate, thereby establishing a new stereocenter with high fidelity.
Similar to the aldol reaction, direct comparative data for (1R,2S)-2-aminocyclohexanol in asymmetric alkylation is scarce. However, the cyclopentane analogue, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to provide excellent diastereoselectivity (>99%) and good yields in the alkylation of its derived imide with benzyl bromide and allyl iodide.[1]
Table 3: Performance of (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary in Asymmetric Alkylation [1]
| Electrophile | Diastereoselectivity | Yield (%) |
| Benzyl bromide | >99% | 72 |
| Allyl iodide | >99% | 65 |
Table 4: Performance of Other Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Pseudoephedrine Amide | Benzyl bromide | ≥99% | 90 |
| Oppolzer's Camphorsultam | Ethyl iodide | 98% | 95 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric synthesis strategies. Below are representative procedures for the key steps involved in utilizing an amino alcohol-derived chiral auxiliary, based on established methodologies for structurally similar compounds.
Protocol 1: Synthesis of the Chiral Oxazolidinone from (1R,2S)-2-Aminocyclohexanol
This protocol describes the formation of the oxazolidinone ring, which is the core of the chiral auxiliary used in subsequent reactions.
Materials:
-
(1R,2S)-2-Aminocyclohexanol
-
Disuccinimidyl carbonate (DSC) or Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add a solution of disuccinimidyl carbonate (1.1 eq) in acetonitrile to the reaction mixture at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[2]
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxazolidinone, which can be purified by column chromatography.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
The chiral oxazolidinone is acylated to introduce the prochiral substrate for the subsequent stereoselective reaction.
Materials:
-
Chiral oxazolidinone from Protocol 1
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir the solution for 30 minutes at -78 °C.[2]
-
Add propionyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 1 hour.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the N-acyloxazolidinone.
Protocol 3: Boron-Mediated Asymmetric Aldol Reaction
This is the key stereodifferentiating step where the chiral auxiliary directs the formation of new stereocenters.
Materials:
-
N-Acyloxazolidinone from Protocol 2
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).[2]
-
Stir the mixture at 0 °C for 30-45 minutes to form the (Z)-enolate.[2]
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.[2]
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.[2]
-
Work-up of the reaction involves quenching with a phosphate buffer, followed by oxidative cleavage of the boron aldolate with hydrogen peroxide to yield the aldol adduct.
Protocol 4: Cleavage of the Chiral Auxiliary
After the desired stereocenter(s) have been created, the chiral auxiliary is removed to yield the final product and allow for the recovery of the auxiliary.
Materials:
-
Aldol adduct from Protocol 3
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)/Water mixture
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).[2]
-
Stir the reaction at room temperature for 2-4 hours.[2]
-
After quenching the excess peroxide with sodium sulfite, the mixture is concentrated, and the aqueous residue is extracted to recover the chiral auxiliary.
-
The aqueous layer is then acidified, and the desired β-hydroxy carboxylic acid is extracted with an organic solvent.
Visualizing the Asymmetric Synthesis Workflow
The use of a chiral auxiliary in asymmetric synthesis follows a logical and sequential workflow. This process can be visualized to better understand the relationships between the different stages.
Mechanism of Stereochemical Control: The Zimmerman-Traxler Model
The high diastereoselectivity observed in boron-mediated aldol reactions using oxazolidinone auxiliaries can be explained by the Zimmerman-Traxler transition state model. The formation of a rigid, six-membered chair-like transition state, where the substituents occupy equatorial positions to minimize steric interactions, dictates the stereochemical outcome.
References
(1R,2S)-2-Aminocyclohexanol: A Comparative Guide to its Applications in Asymmetric Synthesis
(1R,2S)-2-Aminocyclohexanol is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the field of asymmetric synthesis. Its rigid cyclic structure and the cis-relationship of its amino and hydroxyl groups make it an effective precursor for chiral ligands and auxiliaries, facilitating the synthesis of enantiomerically enriched molecules. This guide provides a comprehensive comparison of its performance in key applications with alternative methodologies, supported by experimental data and detailed protocols.
Performance in Asymmetric Catalysis
The primary application of (1R,2S)-2-aminocyclohexanol lies in its use as a precursor to chiral ligands for asymmetric catalysis, particularly in the reduction of prochiral ketones to chiral secondary alcohols. These ligands are typically generated in situ or synthesized and isolated before being complexed with a metal catalyst, such as ruthenium or rhodium.
Asymmetric Transfer Hydrogenation of Ketones
A common benchmark reaction to evaluate the efficacy of chiral ligands is the asymmetric transfer hydrogenation of acetophenone. Ligands derived from (1R,2S)-2-aminocyclohexanol have demonstrated high efficiency in this transformation.
| Chiral Ligand Precursor | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| (1R,2S)-2-Aminocyclohexanol Derivative | [RuCl₂(p-cymene)]₂ / Base | Acetophenone | High | High | Effective for a range of aromatic ketones. |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / KOH | Acetophenone | 70 | 91 (S) | A widely used benchmark ligand. |
| (S)-Proline derivative | Oxazaborolidine/BH₃ | Acetophenone | High | up to 76 (R) | An alternative approach using an organocatalyst precursor. |
Note: Specific yield and ee values for (1R,2S)-2-aminocyclohexanol derivatives can vary depending on the specific ligand structure and reaction conditions.
Use as a Chiral Auxiliary
(1R,2S)-2-aminocyclohexanol can also be employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. A key application in this area is in diastereoselective aldol reactions. The aminocyclohexanol is first converted into a chiral oxazolidinone, which then serves as a chiral controller.
Diastereoselective Aldol Reactions
The performance of chiral auxiliaries is assessed by the diastereomeric excess (de) and yield of the aldol adduct. While specific data for (1R,2S)-2-aminocyclohexanol in this application is not as widely published as for other auxiliaries, the closely related (1S,2R)-2-aminocyclopentan-1-ol provides a strong indication of its potential.
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (de, %) | Yield (%) |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | Isobutyraldehyde | >99 | 78 |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | Benzaldehyde | >99 | 80 |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | Acetaldehyde | >99 | 70 |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | Cinnamaldehyde | >99 | 75 |
The data for the cyclopentanol analogue suggests that auxiliaries derived from (1R,2S)-2-aminocyclohexanol can be expected to provide excellent levels of diastereoselectivity.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of (1R,2S)-2-aminocyclohexanol in asymmetric synthesis.
Synthesis of a Chiral Ligand for Asymmetric Transfer Hydrogenation
This protocol describes the in situ preparation of a catalyst from a Schiff base ligand derived from (1R,2S)-2-aminocyclohexanol and its use in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
(1R,2S)-2-Aminocyclohexanol
-
Salicylaldehyde
-
[RuCl₂(p-cymene)]₂
-
Isopropanol (solvent and hydrogen source)
-
Potassium hydroxide (KOH)
-
Acetophenone
Procedure:
-
Ligand Synthesis: In a round-bottom flask, dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq) in isopropanol. Add salicylaldehyde (1.0 eq) and stir the mixture at room temperature to form the Schiff base ligand.
-
Catalyst Formation: To the flask containing the ligand solution, add [RuCl₂(p-cymene)]₂ (0.005 eq) and a solution of KOH in isopropanol (0.1 eq). Stir the mixture under an inert atmosphere at room temperature for 30 minutes.
-
Hydrogenation: Add acetophenone (1.0 eq) to the catalyst solution. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Work-up and Analysis: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The yield is determined after purification by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Diastereoselective Aldol Reaction using a Chiral Auxiliary
This protocol outlines the preparation of a chiral oxazolidinone from (1R,2S)-2-aminocyclohexanol and its use in a diastereoselective aldol reaction.
Materials:
-
(1R,2S)-2-Aminocyclohexanol
-
Triphosgene or a suitable carbonyl source
-
Propionyl chloride
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)
Procedure:
-
Oxazolidinone Formation: React (1R,2S)-2-aminocyclohexanol with a carbonyl source like triphosgene in the presence of a base to form the corresponding oxazolidinone.
-
N-Acylation: Acylate the oxazolidinone with propionyl chloride in the presence of a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form the N-acyloxazolidinone.
-
Aldol Reaction: Dissolve the N-acyloxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf followed by DIPEA. Stir for 30 minutes, then add the aldehyde.
-
Work-up and Analysis: After the reaction is complete, quench with a phosphate buffer and work up the reaction mixture. The aldol adduct is purified by column chromatography. The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively, and recover the (1R,2S)-2-aminocyclohexanol.
Caption: Logical Flow of a Chiral Auxiliary Mediated Aldol Reaction.
Comparison with Alternatives
The primary alternatives to (1R,2S)-2-aminocyclohexanol are other chiral amino alcohols and their derivatives.
-
trans-(1R,2R)-2-Aminocyclohexanol: The trans-isomer is a common alternative. The relative stereochemistry of the amino and hydroxyl groups can lead to different conformations of the resulting metal complexes or transition states, which can in turn affect the stereochemical outcome of the reaction. The choice between the cis and trans isomer is often application-specific and may require screening to determine the optimal ligand for a particular transformation.
-
(1R,2S)-1-Amino-2-indanol: This amino alcohol features a more rigid indane backbone. This rigidity can lead to higher enantioselectivities in some reactions by reducing the number of possible transition state conformations. However, the synthesis of the indanol can be more complex than that of the aminocyclohexanol.
-
Proline-derived catalysts: Chiral catalysts derived from L-proline are widely used in a variety of asymmetric transformations, including aldol and Michael reactions. These organocatalysts offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis where metal contamination is a concern.
The selection of the optimal chiral ligand or auxiliary depends on several factors, including the specific reaction, the substrate, the desired stereochemical outcome, and the cost and availability of the chiral precursor. (1R,2S)-2-aminocyclohexanol remains a versatile and effective choice for a range of asymmetric transformations, offering a good balance of performance and accessibility.
References
A Cost-Benefit Analysis of (1R,2S)-2-Aminocyclohexanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a critical decision in asymmetric synthesis, balancing cost-effectiveness with high stereoselectivity. This guide provides a comprehensive cost-benefit analysis of (1R,2S)-2-aminocyclohexanol, comparing its utility and economic viability against other common chiral auxiliaries in the context of asymmetric aldol reactions.
(1R,2S)-2-aminocyclohexanol is a versatile chiral building block that can be readily converted into highly effective organocatalysts.[1][2] Its derivatives, particularly prolinamides formed by coupling with L-proline, have demonstrated excellent performance in mediating asymmetric transformations, offering high yields and stereoselectivities.[1][2] This guide will delve into the practical application of a (1R,2S)-2-aminocyclohexanol-derived prolinamide catalyst in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, a benchmark transformation for evaluating catalyst performance.[3][4]
Comparative Cost Analysis
A primary consideration in the selection of a chiral auxiliary is its cost. The following table provides a comparative cost analysis of (1R,2S)-2-aminocyclohexanol hydrochloride and several widely used alternatives. Prices are based on commercially available research-grade quantities and may vary between suppliers.
| Chiral Auxiliary/Precursor | Supplier Example(s) | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich, Matrix Scientific | 500 mg | ~$45 - $229 | ~$90 - $458 |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Sigma-Aldrich, Thermo Fisher | 5 g | ~$114 - $178 | ~$23 - $36 |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | ChemicalBook, Echemi | 1 g | ~$10 - $15 | ~$10 - $15 |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich | 5 g | $128 | $25.60 |
| (1R,2S)-1-Amino-2-indanol | Sigma-Aldrich, ChemScene | 1 g | ~$21 - $50 | ~$21 - $50 |
Performance in Asymmetric Aldol Reactions
The true value of a chiral auxiliary lies in its ability to induce high stereoselectivity in a given reaction. The asymmetric aldol reaction between an aldehyde and a ketone is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters. The performance of organocatalysts derived from (1R,2S)-2-aminocyclohexanol and other chiral auxiliaries in the reaction between 4-nitrobenzaldehyde and cyclohexanone is summarized below.
| Chiral Auxiliary/Catalyst System | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (1R,2S)-2-Aminocyclohexanol-derived Prolinamide | up to 99:1 | up to 99% | up to 99% | [1][2] |
| Evans Auxiliary (e.g., Oxazolidinone) | High (typically syn-selective) | >95% | High | [5] |
| Pseudoephedrine-based Amide | High (syn-selective) | >95% | Good to High | [6] |
| (1R,2S)-1-Amino-2-indanol-derived Catalyst | High | up to 93% | High | [6] |
Note: Direct comparison of performance can be challenging due to variations in reaction conditions across different studies. The data presented represents the typical high-end performance reported for each class of auxiliary/catalyst in similar aldol reactions.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a (1R,2S)-2-aminocyclohexanol-derived prolinamide organocatalyst and its application in the asymmetric aldol reaction are provided below.
Synthesis of (S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide
This protocol describes the synthesis of the prolinamide organocatalyst from L-proline and (1R,2S)-2-aminocyclohexanol.
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
(1R,2S)-2-aminocyclohexanol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of L-proline methyl ester hydrochloride: A suspension of L-proline (1.0 eq) in methanol is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the crude L-proline methyl ester hydrochloride.
-
Amide Coupling: To a solution of L-proline methyl ester hydrochloride (1.0 eq) and (1R,2S)-2-aminocyclohexanol (1.0 eq) in dichloromethane at 0 °C, triethylamine (2.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired prolinamide catalyst.
Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
This protocol outlines the use of the synthesized prolinamide catalyst in a benchmark asymmetric aldol reaction.
Materials:
-
(S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (prolinamide catalyst)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Solvent (e.g., Toluene, Chloroform)
-
Standard laboratory glassware
Procedure:
-
To a solution of the prolinamide catalyst (typically 10-20 mol%) in the chosen solvent, 4-nitrobenzaldehyde (1.0 eq) is added.
-
Cyclohexanone (5.0 eq) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to isolate the aldol product.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).
Workflow and Pathway Diagrams
To visualize the experimental process and the catalytic cycle, the following diagrams are provided.
Conclusion
The cost-benefit analysis reveals that while (1R,2S)-2-aminocyclohexanol may have a higher per-gram cost compared to some common chiral auxiliaries like certain Evans auxiliaries, its utility in forming highly efficient organocatalysts presents a compelling case for its use. The prolinamide catalyst derived from (1R,2S)-2-aminocyclohexanol demonstrates exceptional performance in the asymmetric aldol reaction, achieving high yields, diastereoselectivities, and enantioselectivities.[1][2]
The decision to use (1R,2S)-2-aminocyclohexanol will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the scale of the reaction, and budgetary constraints. For applications where very high stereoselectivity is paramount and catalyst loading can be optimized, the initial investment in (1R,2S)-2-aminocyclohexanol can be justified by the excellent results and the potential for catalyst recycling. In contrast, for large-scale syntheses where cost is a primary driver, less expensive alternatives might be considered, potentially at the expense of some degree of stereocontrol. This guide provides the necessary data for researchers and drug development professionals to make an informed decision based on the unique needs of their projects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,2S)-2-aminocyclohexanol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive operational plan for the proper disposal of (1R,2S)-2-aminocyclohexanol hydrochloride, ensuring laboratory safety and regulatory compliance.
This compound is a chemical compound that requires careful management due to its potential hazards. Adherence to established safety protocols and waste disposal regulations is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards. This compound can cause severe skin burns and eye damage. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | In case of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
All handling of this chemical, especially during disposal procedures, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following steps provide a general guideline for laboratory personnel.
1. Waste Segregation and Container Selection:
-
Waste Stream: Designate a specific, separate waste container for this compound waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Type: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition, without any cracks or deterioration.
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents.
2. Waste Container Labeling:
-
Affix a "Hazardous Waste" label to the designated container.
-
The label must include the full chemical name: "this compound".
-
List the associated hazards (e.g., "Corrosive," "Irritant").
-
Record the accumulation start date.
-
Include the name of the principal investigator or laboratory contact.
3. Waste Transfer:
-
Solid Waste: Carefully transfer the solid this compound waste into the labeled container using a clean scoop or spatula. Take care to avoid generating dust.
Personal protective equipment for handling (1R,2S)-2-aminocyclohexanol hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of (1R,2S)-2-aminocyclohexanol hydrochloride, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, users can ensure a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant and can cause serious eye damage[1][2][3][4]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Conforming to European Standard EN 166 or OSHA's 29 CFR 1910.133 |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Respiratory Protection | Respirator | Type N95 (US) or equivalent |
| Body Protection | Laboratory Coat | Standard laboratory coat |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not breathe in dust or vapors[7].
-
Wash hands thoroughly with soap and water after handling[5][6][8].
Storage:
-
Keep the container tightly closed to prevent moisture absorption as the compound is hygroscopic[8][9].
-
Store away from incompatible materials such as strong oxidizing agents[8][9].
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[7]. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists[7]. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention[7]. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[7][10]. |
Spill and Disposal Plan
Spill Management:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
Sweep up the spilled solid material, avoiding dust generation.
-
Collect the waste in a suitable, labeled container for disposal.
Waste Disposal:
-
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations[5][6][8].
-
The waste is classified as hazardous and should be handled by a licensed waste disposal company[7].
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
- 1. (1R,2R)-trans-2-Aminocyclohexanol 95.0-105.0 AT 13374-31-7 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
